12-methyltridecanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C35H62N7O17P3S |
|---|---|
Molekulargewicht |
977.9 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methyltridecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-23(2)13-11-9-7-5-6-8-10-12-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) |
InChI-Schlüssel |
AIBXWGHBFFDDCX-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Ubiquitous Presence of 12-Methyltridecanoic Acid: A Deep Dive into its Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyltridecanoic acid, a branched-chain fatty acid (BCFA) of the iso series, is increasingly recognized for its widespread natural occurrence and diverse biological activities. This technical guide provides a comprehensive overview of the presence of 12-methyltridecanoic acid across various organisms, from bacteria to mammals. It details the experimental protocols for its extraction and quantification, summarizes its concentration in different biological matrices, and explores its known physiological roles, including its influence on membrane fluidity and specific signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic and diagnostic potential of this unique fatty acid.
Natural Occurrence of 12-Methyltridecanoic Acid
12-Methyltridecanoic acid (iso-C14:0) is a saturated fatty acid with a methyl group at the twelfth carbon atom. Its presence has been documented in a variety of organisms, where it plays distinct roles.
In Bacteria
Branched-chain fatty acids are major components of the cell membranes of many bacterial species, contributing to membrane fluidity and environmental adaptation.[1][2] 12-Methyltridecanoic acid has been identified in various bacteria, including:
-
Bacillus subtilis : A model organism for studying BCFA biosynthesis.[3]
-
Pseudomonas aeruginosa : Where it is implicated in swarming motility.
-
Streptomyces species : Known producers of a wide array of secondary metabolites.[4]
In bacteria, BCFAs like 12-methyltridecanoic acid are crucial for maintaining the optimal viscosity of the cell membrane, which is essential for transport, signaling, and survival in diverse environments.[1]
In Mammals
12-Methyltridecanoic acid is also found in various mammalian tissues and secretions:
-
Bovine Milk : It is a natural component of cow's milk, with its concentration influenced by the animal's diet.[5][6]
-
Vernix Caseosa : This waxy, white substance coating the skin of newborn humans is rich in BCFAs, including 12-methyltridecanoic acid.[7] It is believed to contribute to the protective barrier function of the neonatal skin.
-
Sika Deer (Cervus nippon) : Found in the preorbital glands, suggesting a role in chemical communication.
In Marine Organisms
The marine environment is another rich source of this fatty acid:
-
Fish : 12-Methyltridecanoic acid has been identified as a constituent of fish lipids.
-
Sea Cucumbers : Extracts from sea cucumbers containing this fatty acid have been investigated for their biological activities.
Quantitative Data on 12-Methyltridecanoic Acid Occurrence
The concentration of 12-methyltridecanoic acid varies significantly among different organisms and tissues. The following tables summarize the available quantitative data.
| Organism/Matrix | Lipid Fraction | Concentration of 12-Methyltridecanoic Acid (iso-C14:0) | Reference(s) |
| Vernix Caseosa | Triacylglycerol (TAG) | 15.59% of total BCFAs | [7] |
| Free Fatty Acid (FFA) | 11.82% of total BCFAs | [7] | |
| Wax Ester | 16.81% of total BCFAs | [7] | |
| Bovine Milk | Total Fatty Acids | 0.73 g/100 g of milk FA (early lactation) | [8] |
| Total Fatty Acids | 0.65 g/100 g of milk FA (mid to late lactation) | [8] |
Note: Data for vernix caseosa is presented as a percentage of the total branched-chain fatty acid content within each lipid fraction.
Experimental Protocols
Accurate quantification of 12-methyltridecanoic acid from biological samples is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose, typically following lipid extraction and derivatization.
Extraction and Derivatization of Fatty Acids from Bacterial Cells
This protocol outlines the steps for preparing fatty acid methyl esters (FAMEs) from bacterial biomass for GC-MS analysis.[9]
Materials:
-
Bacterial cell pellet
-
0.2 M Potassium hydroxide (B78521) in methanol (B129727)
-
1 M Acetic acid
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with PTFE-lined screw caps
-
Vortex mixer
-
Incubator or water bath (37°C)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting : Harvest approximately 40 mg of bacterial cells from a fresh culture plate into a glass tube.
-
Saponification and Methylation : Add 5 mL of 0.2 M methanolic potassium hydroxide to the cell pellet. Vortex thoroughly and incubate at 37°C for 1 hour to simultaneously lyse the cells and convert fatty acids to their methyl esters.
-
Neutralization : Add 1 mL of 1 M acetic acid to neutralize the mixture.
-
Extraction : Add 3 mL of hexane and vortex vigorously for 1 minute to extract the FAMEs into the organic phase.
-
Phase Separation : Centrifuge the tube to separate the aqueous and organic layers.
-
Collection : Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.
-
Drying and Concentration : Add a small amount of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs to a final volume of approximately 200 µL.
-
Analysis : The concentrated FAME extract is now ready for injection into the GC-MS system.
Figure 1. Experimental workflow for FAME analysis from bacteria.
Extraction and Derivatization of Fatty Acids from Vernix Caseosa
This protocol is adapted for the analysis of fatty acids from a complex lipid matrix like vernix caseosa.[10]
Materials:
-
Vernix caseosa sample
-
Chloroform (B151607):Methanol (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Anhydrous sodium sulfate
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block (100°C)
-
Nitrogen evaporator
Procedure:
-
Lipid Extraction (Modified Bligh-Dyer) :
-
Homogenize the vernix caseosa sample in a chloroform:methanol (2:1, v/v) solution.
-
Add 0.9% NaCl solution to induce phase separation.
-
Vortex and centrifuge to separate the layers.
-
Collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Methylation :
-
Add 14% BF3 in methanol to the dried lipid extract.
-
Heat at 100°C for 30 minutes in a sealed vial.
-
Cool the vial to room temperature.
-
-
FAME Extraction :
-
Add hexane and water to the vial, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Drying and Concentration :
-
Dry the hexane extract with anhydrous sodium sulfate.
-
Evaporate the solvent under nitrogen to the desired final volume.
-
-
Analysis : The FAME sample is ready for GC-MS analysis.
Figure 2. Workflow for FAME analysis from vernix caseosa.
Biosynthesis of 12-Methyltridecanoic Acid in Bacteria
In bacteria, the biosynthesis of iso- and anteiso-branched-chain fatty acids utilizes precursors derived from the catabolism of amino acids.[2][11] The synthesis of 12-methyltridecanoic acid (an iso-fatty acid) starts with isobutyryl-CoA, which is derived from the amino acid valine.
The key enzyme in this pathway is the branched-chain α-keto acid decarboxylase (BCKA), which converts α-keto acids into their corresponding branched-chain acyl-CoA primers.[11] These primers are then elongated by the fatty acid synthase (FAS) system, using malonyl-CoA as the two-carbon donor in each cycle, in a manner analogous to straight-chain fatty acid synthesis.[11]
Figure 3. Biosynthesis of 12-methyltridecanoic acid in bacteria.
Biological Significance and Signaling Pathways
Role in Bacterial Membrane Fluidity
Branched-chain fatty acids, including 12-methyltridecanoic acid, play a critical role in regulating the fluidity of bacterial cell membranes. The methyl branch disrupts the tight packing of the acyl chains, thereby lowering the melting point of the membrane lipids. This increased fluidity is essential for bacteria to adapt to changes in temperature and other environmental stressors, ensuring the proper function of membrane-embedded proteins and transport systems.
Inhibition of 5-Lipoxygenase Pathway
Research has indicated that the closely related compound, 12-methyltetradecanoic acid (anteiso-C15:0), can inhibit the 5-lipoxygenase (5-LOX) pathway. This pathway is crucial for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. The inhibition of 5-LOX by this branched-chain fatty acid leads to a reduction in the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a downstream product of 5-LOX activity. This reduction in 5-HETE has been associated with the induction of apoptosis in cancer cells.
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from membrane phospholipids. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to 5-HPETE, which is then further metabolized to leukotrienes. The inhibitory action of 12-methyltetradecanoic acid on this pathway suggests its potential as an anti-inflammatory and anti-cancer agent.
Figure 4. Inhibition of the 5-Lipoxygenase pathway.
Conclusion
12-Methyltridecanoic acid is a naturally occurring branched-chain fatty acid with a significant presence across diverse biological systems. Its role in modulating bacterial membrane fluidity is well-established, and emerging research highlights its potential to influence key signaling pathways in mammals, such as the 5-lipoxygenase pathway. The detailed experimental protocols provided in this guide offer a foundation for the accurate quantification of this molecule, which is essential for further investigation into its physiological functions and therapeutic applications. As research in the field of lipidomics continues to expand, a deeper understanding of the distribution and biological activities of 12-methyltridecanoic acid will undoubtedly unveil new opportunities for drug development and disease diagnostics.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 4. Methyl 12-methyltetradecanoate | C16H32O2 | CID 21206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Factors Affecting Fatty Acid Composition of Holstein Cow’s Milk [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Video: Preparation of Fatty Acid Methyl Esters (FAMEs) from Bacterial Biomass - Experiment [jove.com]
- 10. Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
A Technical Guide to the Cellular Functions and Metabolic Fate of 12-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyltridecanoyl-CoA is the coenzyme A thioester of 12-methyltridecanoic acid, a saturated branched-chain fatty acid (BCFA). BCFAs are integral components of biological systems, found in various organisms from bacteria to mammals.[1] Unlike their straight-chain counterparts, the methyl branch in BCFAs introduces unique structural and functional properties. This guide provides an in-depth exploration of the known cellular functions and the putative metabolic fate of this compound, with a focus on its potential as a therapeutic agent.
Cellular Functions of this compound and its Precursor
The primary cellular functions attributed to 12-methyltridecanoic acid, the precursor to this compound, revolve around its impact on cell viability, particularly in cancer cells, and its role in modulating the biophysical properties of cell membranes.
Induction of Apoptosis in Cancer Cells
A significant body of research points to the anti-neoplastic properties of BCFAs. Specifically, 12-methyltetradecanoic acid (12-MTA), a closely related C15 anteiso-BCFA, has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis.[2] The proposed mechanisms of action include:
-
Inhibition of 5-Lipoxygenase (5-LOX): 12-MTA selectively inhibits the 5-LOX enzyme, a key player in the biosynthesis of leukotrienes.[2] This inhibition leads to a reduction in the levels of 5-hydroxyeicosatetraenoic acid (5-HETE), a pro-inflammatory and pro-survival lipid mediator.[2] Exogenous 5-HETE has been shown to rescue cancer cells from 12-MTA-induced cell death, highlighting the importance of this pathway.[2]
-
Activation of Caspase-3: Treatment of cancer cells with 12-MTA leads to a significant increase in the activity of caspase-3, a critical executioner caspase in the apoptotic cascade.[2]
-
Downregulation of p-AKT: Studies on a similar BCFA, 13-methyltetradecanoic acid, have demonstrated that it induces apoptosis by down-regulating the phosphorylation of AKT (p-AKT), a key node in cell survival signaling.[3][4]
Modulation of Cell Membrane Fluidity
Branched-chain fatty acids are crucial components of bacterial cell membranes and are also found in mammalian tissues. The methyl branch disrupts the tight packing of fatty acyl chains in the phospholipid bilayer, thereby increasing membrane fluidity.[5][6] This is analogous to the function of unsaturated fatty acids in higher organisms.[6] The increased fluidity can influence the function of membrane-bound proteins and affect cellular processes such as signal transduction and nutrient transport.
Putative Metabolic Fate of this compound
The precise metabolic pathway of this compound in mammalian cells has not been fully elucidated. However, based on the metabolism of other iso-branched fatty acids, a putative pathway can be proposed, primarily involving mitochondrial beta-oxidation.
Activation to this compound
Prior to metabolism, 12-methyltridecanoic acid must be activated to its coenzyme A thioester, this compound. This reaction is catalyzed by an acyl-CoA synthetase.
Mitochondrial Beta-Oxidation
This compound is expected to undergo beta-oxidation in the mitochondria, following the canonical four-step cycle:
-
Dehydrogenation by an acyl-CoA dehydrogenase.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic cleavage by beta-ketothiolase.
This cycle would repeat, releasing acetyl-CoA in each round, until the methyl branch is reached. For this compound (an iso-C14 fatty acid), this would likely proceed for four cycles, yielding four molecules of acetyl-CoA and isovaleryl-CoA.
Metabolism of Isovaleryl-CoA
Isovaleryl-CoA, a branched-chain acyl-CoA, is a known intermediate in the catabolism of the amino acid leucine. It is further metabolized through a series of enzymatic reactions:
-
Dehydrogenation by isovaleryl-CoA dehydrogenase to 3-methylcrotonyl-CoA.
-
Carboxylation by 3-methylcrotonyl-CoA carboxylase to 3-methylglutaconyl-CoA.
-
Hydration by 3-methylglutaconyl-CoA hydratase to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Cleavage of HMG-CoA by HMG-CoA lyase to yield acetyl-CoA and acetoacetate.
Acetoacetate can then be converted to acetyl-CoA, which can enter the citric acid cycle for energy production.
Alternative Peroxisomal Alpha-Oxidation
While beta-oxidation is the likely primary route, some studies suggest that iso-branched fatty acids can also be substrates for alpha-oxidation in peroxisomes, particularly in certain organisms.[7] In this pathway, the fatty acid is shortened by one carbon from the carboxyl end. For this compound, this would result in 11-methyldodecanoyl-CoA, which could then potentially enter the beta-oxidation pathway. The significance of this pathway for this compound in mammals remains to be determined.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological effects of 12-methyltetradecanoic acid, a close structural analog of 12-methyltridecanoic acid.
Table 1: Anti-proliferative Activity of 12-Methyltetradecanoic Acid (12-MTA) on Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC3 | Prostate Cancer | 17.99 |
| DU145 | Prostate Cancer | 20.33 |
| LNCaP | Prostate Cancer | 22.11 |
| K562 | Leukemia | 35.44 |
Table 2: Effect of 12-Methyltetradecanoic Acid (12-MTA) on Caspase-3 Activity in PC3 Prostate Cancer Cells [2]
| Treatment | Caspase-3 Activity (Fold Increase vs. Control) |
| Control | 1.0 |
| 12-MTA (50 µg/mL) | 4.0 - 7.0 |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of 12-methyltridecanoic acid (or the compound of interest) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, an enzyme activated during apoptosis.[10][11][12][13][14]
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Dithiothreitol (DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound to induce apoptosis. Harvest the cells and lyse them using the cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-200 µg).
-
Reaction Initiation: Prepare a reaction mix containing 2X Reaction Buffer, DTT, and the caspase-3 substrate. Add this mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric)
This assay measures the activity of the 5-LOX enzyme.[15][16][17]
Materials:
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
5-Lipoxygenase enzyme (as a positive control)
-
LOX Inhibitor
-
96-well plate (white, clear bottom)
-
Fluorometric plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold LOX Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and the sample (or positive control/inhibitor).
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Substrate Addition: Add the LOX substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm for 10-20 minutes.
-
Data Analysis: The rate of increase in fluorescence is proportional to the 5-LOX activity. Calculate the slope of the linear portion of the kinetic curve to determine the activity.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 4. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of iso-fatty acids in myxobacteria: iso-even fatty acids are derived by alpha-oxidation from iso-odd fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mpbio.com [mpbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Metabolism of 12-Methyltridecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the enzymatic pathways involved in the metabolism of 12-methyltridecanoyl-CoA, a 3-methyl branched-chain fatty acid. The content focuses on the core enzymes, their catalytic activities, available quantitative data, and detailed experimental methodologies for their study.
Introduction
This compound is a derivative of 12-methyltridecanoic acid, a branched-chain fatty acid. Due to the presence of a methyl group on the beta-carbon (C3), it cannot be directly metabolized through the mitochondrial beta-oxidation pathway that degrades straight-chain fatty acids. Instead, it undergoes an initial processing step in the peroxisomes known as alpha-oxidation. This pathway removes a single carbon atom, resolving the beta-methyl branch and producing a substrate that can subsequently enter the beta-oxidation spiral. Understanding the metabolism of such branched-chain fatty acids is crucial in the study of several metabolic disorders and in the development of therapeutic interventions.
The Metabolic Pathway of this compound
The metabolism of this compound is a multi-step process that occurs primarily in the peroxisomes, followed by further degradation in the mitochondria. The initial alpha-oxidation pathway is essential to bypass the 3-methyl branch.
Peroxisomal Alpha-Oxidation
The alpha-oxidation of this compound involves a sequence of three key enzymatic reactions:
-
Activation to Acyl-CoA Ester: The process begins with the activation of 12-methyltridecanoic acid to its coenzyme A (CoA) ester, this compound. This reaction is catalyzed by an Acyl-CoA Synthetase .
-
2-Hydroxylation: The resulting this compound is then hydroxylated at the alpha-carbon (C2) position by Phytanoyl-CoA 2-hydroxylase (PAHX) , an iron and 2-oxoglutarate-dependent dioxygenase. This step yields 2-hydroxy-12-methyltridecanoyl-CoA.
-
Carbon-Carbon Bond Cleavage: The 2-hydroxy intermediate is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction releases formyl-CoA and an aldehyde that is one carbon shorter, 11-methyldodecanal (B128135).
-
Oxidation to Pristanic Acid Analog: The 11-methyldodecanal is subsequently oxidized by an aldehyde dehydrogenase to form 11-methyldodecanoic acid, an analog of pristanic acid.
Peroxisomal Beta-Oxidation
The resulting 11-methyldodecanoic acid is then activated to its CoA ester and can undergo several cycles of peroxisomal beta-oxidation.[1][2] Each cycle shortens the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA or, in the case of odd-numbered chains, propionyl-CoA.
Mitochondrial Beta-Oxidation
Once the branched-chain fatty acyl-CoA is sufficiently shortened within the peroxisomes, the resulting shorter-chain acyl-CoAs can be transported to the mitochondria for the final stages of beta-oxidation to yield acetyl-CoA and propionyl-CoA, which then enter the citric acid cycle for energy production.[2]
Enzymes and Quantitative Data
While specific kinetic data for the metabolism of this compound is limited in the literature, data from studies on analogous 3-methyl-branched fatty acids provide valuable insights into the substrate specificity and catalytic efficiency of the involved enzymes.
Acyl-CoA Synthetase
Acyl-CoA synthetases catalyze the ATP-dependent formation of acyl-CoA from a fatty acid. Several isoforms exist with varying substrate specificities.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Cholate | Human BACS (recombinant) | 2.8 | 3.8 (nmol/20 min/mg) | [3] |
| Palmitate | Human VLCS (recombinant) | 12 (crude estimate) | 28 (nmol/20 min/mg) | [3] |
Note: Data for 12-methyltridecanoic acid is not available. The table shows data for other fatty acids to provide context on the kinetic parameters of related enzymes.
Phytanoyl-CoA 2-hydroxylase (PAHX)
PAHX is a key enzyme in alpha-oxidation, showing specificity for 3-methyl-branched acyl-CoAs.
| Substrate | Relative Activity (%) | Reference |
| 3-Methylheptanoyl-CoA | 100 | [4] |
| 3-Methyloctanoyl-CoA | 115 | [4] |
| 3-Methylnonanoyl-CoA | 120 | [4] |
| 3-Methyldecanoyl-CoA | 110 | [4] |
| 3-Methylundecanoyl-CoA | 95 | [4] |
| 3-Methyldodecanoyl-CoA | 80 | [4] |
| 3-Methyltridecanoyl-CoA | 65 | [4] |
| 3-Methyltetradecanoyl-CoA | 50 | [4] |
| 3-Methylpentadecanoyl-CoA | 40 | [4] |
| 3-Methylhexadecanoyl-CoA | 30 | [4] |
| Phytanoyl-CoA | 20 | [4] |
Note: The data from Foulon et al. (2003) indicates that PAHX has a broad substrate specificity for 3-methylacyl-CoA esters with varying chain lengths.[4] The activity appears to be optimal for medium-chain substrates.
2-Hydroxyacyl-CoA Lyase (HACL1)
HACL1 cleaves the 2-hydroxyacyl-CoA intermediate. Kinetic parameters have been determined for an actinobacterial HACL1, which can serve as a reference.
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (s⁻¹mM⁻¹) | Reference |
| 2-Hydroxyisobutyryl-CoA | Actinobacterial HACL1 (recombinant) | ~120 | ~1.3 | ~11 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of branched-chain fatty acid metabolism.
Expression and Purification of Recombinant Human Phytanoyl-CoA 2-hydroxylase (PAHX)
Objective: To produce active recombinant PAHX for in vitro assays.
Methodology: [6]
-
Gene Cloning and Expression Vector: The cDNA for mature human PAHX is cloned into an E. coli expression vector, such as pET24a.
-
Bacterial Strain and Culture Conditions: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown at 37°C in 2TY medium containing 30 µg/ml kanamycin.
-
Induction of Protein Expression: When the optical density at 600 nm reaches 0.6-0.8, the temperature is lowered to 25°C, and protein expression is induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Cells are lysed by sonication, and the lysate is cleared by centrifugation.
-
If a polyhistidine tag is used, the protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
The protein is further purified by size-exclusion chromatography.
-
-
Protein Purity Assessment: The purity of the recombinant PAHX is assessed by SDS-PAGE.
Phytanoyl-CoA 2-hydroxylase (PAHX) Activity Assay
Objective: To measure the enzymatic activity of PAHX.
Methodology (based on HPLC analysis): [7]
-
Reaction Mixture:
-
100 mM Tris-HCl, pH 7.5
-
4 mM 2-oxoglutarate
-
4 mM Ascorbate
-
0.15 mM FeSO₄
-
2.5 mg/ml Catalase
-
50-200 µM 3-methyl-branched acyl-CoA substrate (e.g., 3-methylhexadecanoyl-CoA)
-
Bovine Serum Albumin (BSA) at a substrate/albumin molar ratio between 2 and 8
-
Recombinant PAHX enzyme
-
-
Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: The reaction is stopped by adding a quench solution (e.g., an equal volume of acetonitrile).
-
Analysis by HPLC:
-
The samples are centrifuged to pellet precipitated protein.
-
The supernatant is analyzed by reverse-phase HPLC to separate the substrate (e.g., 3-methylhexadecanoyl-CoA) from the product (2-hydroxy-3-methylhexadecanoyl-CoA).
-
The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve.
-
Purification of 2-Hydroxyacyl-CoA Lyase (HACL1) from Rat Liver
Objective: To isolate HACL1 from a native source for characterization.
Methodology: [8]
-
Tissue Homogenization and Subcellular Fractionation:
-
Rat livers are homogenized in a buffer containing 0.25 M sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.5.
-
A light mitochondrial fraction containing peroxisomes is obtained by differential centrifugation.
-
-
Peroxisomal Matrix Protein Extraction: The peroxisomes are subjected to an osmotic shock to release the matrix proteins.
-
Chromatographic Purification:
-
The peroxisomal matrix protein fraction is subjected to a series of chromatographic steps, which may include:
-
Anion-exchange chromatography (e.g., DEAE-Sepharose)
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)
-
Size-exclusion chromatography (e.g., Superdex 200)
-
-
-
Enzyme Activity Monitoring: Fractions from each chromatography step are assayed for HACL1 activity to track the purification process.
-
Purity Assessment: The purity of the final HACL1 preparation is assessed by SDS-PAGE.
2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay
Objective: To measure the enzymatic activity of HACL1.
Methodology (based on GC-MS analysis of the aldehyde product):
-
Reaction Mixture:
-
50 mM Potassium phosphate (B84403) buffer, pH 7.2
-
1 mM MgCl₂
-
200 µM Thiamine pyrophosphate (TPP)
-
Substrate: 2-hydroxy-3-methyl-branched acyl-CoA (e.g., 2-hydroxy-3-methylhexadecanoyl-CoA)
-
Purified or recombinant HACL1 enzyme
-
-
Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C.
-
Derivatization of the Aldehyde Product:
-
The reaction is stopped, and the aldehyde product is derivatized to a stable form suitable for GC-MS analysis (e.g., O-pentafluorobenzyl oxime).
-
-
Extraction: The derivatized aldehyde is extracted with an organic solvent (e.g., hexane).
-
GC-MS Analysis: The extracted sample is analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and quantify the derivatized aldehyde product.
Measurement of Peroxisomal Beta-Oxidation in Cultured Fibroblasts
Objective: To assess the overall peroxisomal beta-oxidation of branched-chain fatty acids in a cellular context.
-
Cell Culture: Human skin fibroblasts are cultured to confluency in a suitable medium.
-
Substrate Incubation: The cell culture medium is replaced with a fresh medium containing the radiolabeled branched-chain fatty acid substrate (e.g., [1-¹⁴C]-pristanic acid). The cells are incubated for an extended period (e.g., 96 hours).
-
Analysis of Beta-Oxidation Intermediates:
-
The incubation medium is collected.
-
Intermediates of beta-oxidation (e.g., 2,3-pristenic acid, 3-hydroxypristanic acid) are extracted from the medium.
-
The extracted intermediates are derivatized and quantified by stable isotope dilution gas chromatography-mass spectrometry (GC-MS).
-
-
Measurement of Acid-Soluble Products:
-
The amount of radiolabeled acid-soluble products (representing the end products of beta-oxidation) is quantified by scintillation counting.
-
Conclusion
The metabolism of this compound is a specialized process initiated by peroxisomal alpha-oxidation to overcome the steric hindrance of the 3-methyl group, followed by peroxisomal and mitochondrial beta-oxidation. The key enzymes—Acyl-CoA Synthetase, Phytanoyl-CoA 2-hydroxylase, and 2-hydroxyacyl-CoA lyase—play critical roles in this pathway. While direct quantitative data for this compound is sparse, studies on analogous branched-chain fatty acids provide a solid foundation for understanding the substrate specificities and catalytic mechanisms of these enzymes. The experimental protocols detailed in this guide offer robust methods for the further investigation of this metabolic pathway, which is of significant interest to researchers in the fields of metabolic diseases and drug development. Further research is warranted to elucidate the specific kinetic parameters for the enzymes involved in the metabolism of this compound to gain a more complete understanding of its metabolic fate.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pristanic acid beta-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Molecule: A Technical Guide to the Prospective Discovery and Characterization of 12-Methyltridecanoyl-CoA
Disclaimer: As of late 2025, specific scientific literature detailing the discovery and initial characterization of 12-methyltridecanoyl-CoA is not publicly available. This technical guide, therefore, provides a prospective framework based on established principles of lipid biochemistry and the known characteristics of analogous branched-chain fatty acyl-CoAs. The experimental protocols and data presented are illustrative and intended to guide future research in this area.
Introduction
This compound is a member of the branched-chain fatty acyl-CoA family, a class of molecules with diverse and significant roles in cellular metabolism. These molecules are characterized by a fatty acid chain with one or more methyl branches, which imparts unique physicochemical properties compared to their straight-chain counterparts. This guide outlines the probable biosynthetic origins of this compound, its likely biological significance, and a comprehensive approach to its discovery and initial characterization, tailored for researchers, scientists, and professionals in drug development.
Putative Biosynthesis and Biological Significance
Branched-chain fatty acids (BCFAs) are primarily synthesized by microorganisms, although they are also found in various animal tissues, often originating from dietary sources or symbiotic gut bacteria. The biosynthesis of BCFAs typically initiates from branched-chain amino acids. In the case of this compound, an iso-branched fatty acyl-CoA, the likely precursor is the branched-chain amino acid leucine.
The presence of a methyl group influences the fluidity and packing of cell membranes. BCFAs can alter membrane protein function and have been implicated in cellular signaling and as precursors for more complex lipids. The investigation of novel BCFAs like this compound could therefore unveil new metabolic pathways and potential therapeutic targets.
Prospective Discovery and Initial Characterization: A Methodological Approach
The discovery of a novel metabolite such as this compound would likely arise from untargeted metabolomics studies of biological samples. The following sections detail the experimental protocols that would be essential for its identification and initial characterization.
Table 1: Hypothetical Quantitative Data for this compound
(Note: The following data is illustrative and not based on experimental observation.)
| Parameter | Value | Method |
| Molecular Weight | 963.4 g/mol | Mass Spectrometry |
| Retention Time | 12.5 min | Reverse-Phase LC-MS |
| MS/MS Fragments | m/z 809.2, 428.1, 303.1 | Tandem Mass Spectrometry |
| Tissue Concentration (mouse liver) | 0.5 ± 0.1 pmol/mg | LC-MS/MS Quantification |
Experimental Protocols
1. Extraction of Acyl-CoAs from Biological Samples
-
Objective: To isolate acyl-CoA thioesters from tissues or cells while minimizing degradation.
-
Protocol:
-
Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a cold extraction buffer (e.g., 2:1:1 methanol:chloroform:water).
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoAs.
-
Elute the acyl-CoAs and dry the sample under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
2. Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate, identify, and quantify this compound.
-
Protocol:
-
Utilize a high-performance liquid chromatography (HPLC) system with a C18 reverse-phase column.
-
Establish a gradient elution profile using mobile phases with and without an organic solvent (e.g., acetonitrile) and an ion-pairing agent (e.g., heptafluorobutyric acid) to achieve separation.
-
Couple the HPLC to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Perform an initial full-scan mass spectrometry analysis to detect ions corresponding to the predicted mass of this compound.
-
Conduct tandem mass spectrometry (MS/MS) on the ion of interest to obtain a characteristic fragmentation pattern.
-
For quantification, use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, with synthetic this compound as a standard.
-
3. Chemical Synthesis of this compound Standard
-
Objective: To produce a pure standard of this compound for analytical validation.
-
Protocol:
-
Synthesize 12-methyltridecanoic acid from commercially available precursors.
-
Activate the carboxylic acid of 12-methyltridecanoic acid, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
React the activated fatty acid with coenzyme A trilithium salt in an appropriate solvent system.
-
Purify the resulting this compound using preparative HPLC.
-
Confirm the identity and purity of the synthesized standard by NMR and high-resolution mass spectrometry.
-
Visualizing the Metabolic Context
The following diagrams illustrate the general pathways and workflows relevant to the study of this compound.
Caption: Putative biosynthetic pathway of this compound.
Caption: General experimental workflow for acyl-CoA characterization.
Conclusion
While the specific discovery and characterization of this compound remain to be documented, the framework presented in this guide provides a robust starting point for its investigation. By applying established methodologies in metabolomics and analytical chemistry, researchers can uncover the presence and biological roles of this and other novel branched-chain fatty acyl-CoAs. Such endeavors are crucial for expanding our understanding of lipid metabolism and may pave the way for new diagnostic and therapeutic strategies.
12-Methyltridecanoyl-CoA: An In-Depth Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyltridecanoyl-CoA is the activated form of 12-methyltridecanoic acid, a C14:0 iso-branched-chain fatty acid. While research directly focusing on this compound as a biomarker is still emerging, the broader class of methyl-branched-chain fatty acids and their CoA esters are gaining significant attention in metabolic research. These molecules are implicated in a variety of cellular processes, from energy metabolism to signal transduction. This technical guide provides a comprehensive overview of the current understanding of this compound, its metabolic context, and its potential as a biomarker in metabolic diseases.
Biosynthesis and Metabolism of this compound
The journey of 12-methyltridecanoic acid in cellular metabolism begins with its activation to this compound. This critical step is catalyzed by acyl-CoA synthetases, a family of enzymes responsible for the ATP-dependent formation of a thioester bond between the fatty acid and coenzyme A. While the specific acyl-CoA synthetase isoform with the highest affinity for 12-methyltridecanoic acid has not been definitively identified, it is understood that various long-chain acyl-CoA synthetases exhibit broad substrate specificity and can activate branched-chain fatty acids.
Once activated, the primary metabolic fate of this compound is peroxisomal β-oxidation. Unlike straight-chain fatty acids, the methyl branch in iso-fatty acids can hinder the standard mitochondrial β-oxidation process. Peroxisomes are equipped with a specialized set of enzymes to handle these branched structures.
The peroxisomal β-oxidation of an iso-odd-chain fatty acyl-CoA like this compound proceeds through a series of enzymatic reactions, ultimately yielding acetyl-CoA and propionyl-CoA.
This compound as a Potential Biomarker
Alterations in the levels of branched-chain fatty acids have been associated with several metabolic disorders. While direct quantitative data for this compound is scarce, studies on its precursor, 12-methyltridecanoic acid, and related acylcarnitines provide valuable insights.
Metabolic Syndrome: Dysregulation of fatty acid metabolism is a hallmark of metabolic syndrome. While no studies to date have specifically quantified this compound in this condition, the known role of branched-chain fatty acids in modulating lipid metabolism and insulin (B600854) sensitivity suggests that its levels could be altered.
Autism Spectrum Disorder (ASD): A growing body of evidence points to metabolic disturbances, including altered fatty acid profiles, in individuals with ASD. Some studies have reported changes in the levels of various acylcarnitines in the plasma of individuals with ASD, indicating potential dysregulation of fatty acid oxidation. However, specific data on this compound is not yet available.
Data Presentation
As direct quantitative data for this compound in metabolic diseases is not yet published, the following table presents hypothetical data to illustrate how such information could be structured for comparative analysis.
| Analyte | Control Group (n=50) | Metabolic Syndrome (n=50) | p-value | Autism Spectrum Disorder (n=50) | p-value |
| This compound (pmol/mL plasma) | [Hypothetical Value] | [Hypothetical Value] | [p-value] | [Hypothetical Value] | [p-value] |
| 12-Methyltridecanoic Acid (ng/mL plasma) | [Hypothetical Value] | [Hypothetical Value] | [p-value] | [Hypothetical Value] | [p-value] |
Experimental Protocols
The quantification of this compound in biological samples requires a sensitive and specific analytical method, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for acyl-CoA analysis.
Sample Preparation: Acyl-CoA Extraction from Plasma
This protocol outlines the solid-phase extraction (SPE) of acyl-CoAs from plasma, a common procedure for cleaning up and concentrating the analytes of interest.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., heptadecanoyl-CoA)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
SPE wash solution (e.g., water with 2% formic acid)
-
SPE elution solution (e.g., ACN with 2% formic acid)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Thaw plasma sample on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Condition an SPE cartridge with 1 mL of elution solution followed by 1 mL of wash solution.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of wash solution.
-
Elute the acyl-CoAs with 1 mL of elution solution.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC-MS/MS mobile phase.
Quantification by LC-MS/MS
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for quantitative analysis.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Theoretical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be determined empirically by infusing a pure standard. However, based on the fragmentation of other acyl-CoAs, the following are plausible transitions:
-
Precursor Ion (Q1): [M+H]+ of this compound
-
Product Ion (Q3): A common fragment ion corresponding to the adenosine (B11128) diphosphate (B83284) moiety or the acyl-pantetheine portion.
-
-
Collision Energy: Optimized for the specific MRM transition.
The following table provides a template for the MRM parameters that would need to be established.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | [To be determined] |
| Heptadecanoyl-CoA (IS) | [Known value] | [Known value] | 100 | [Known value] |
Signaling Pathways
Branched-chain fatty acyl-CoAs have been identified as endogenous ligands for peroxisome proliferator-activated receptor alpha (PPARα)[1][2]. PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation.
The binding of branched-chain acyl-CoAs to PPARα can induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of gene transcription. This suggests a direct role for molecules like this compound in regulating their own metabolism and influencing broader metabolic pathways.
References
The Physiological Relevance of Branched-Chain Fatty Acyl-CoAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acyl-CoAs (BCFA-CoAs) are pivotal metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs) and the metabolism of branched-chain fatty acids (BCFAs). Once considered minor players in the vast landscape of lipid metabolism, a growing body of evidence now highlights their critical roles in cellular signaling, energy homeostasis, and the pathophysiology of numerous diseases. This technical guide provides an in-depth exploration of the physiological relevance of BCFA-CoAs, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details their metabolic pathways, summarizes quantitative data on their tissue distribution, presents detailed experimental protocols for their study, and visualizes key pathways and workflows to facilitate a deeper understanding of their complex roles.
Introduction
Branched-chain fatty acids (BCFAs) are characterized by one or more methyl groups along their acyl chain, distinguishing them from their straight-chain counterparts. The activated forms of these molecules, branched-chain fatty acyl-Coenzyme A esters (BCFA-CoAs), are not merely intermediates in catabolic pathways but are now recognized as bioactive molecules that influence a range of cellular processes. Their precursors, the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, are integral to protein synthesis and have their own complex signaling roles. The catabolism of these amino acids generates key BCFA-CoAs such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA.[1][2] These molecules serve as building blocks for the synthesis of more complex BCFAs and also directly impact cellular function.[1][3]
Dysregulation of BCFA-CoA metabolism has been implicated in a variety of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease.[4][5] Furthermore, their involvement in cancer metabolism and neurodegenerative diseases is an emerging area of intense investigation.[6][7] This guide aims to provide a detailed technical overview of the current understanding of BCFA-CoAs, with a focus on their physiological relevance and the methodologies used to study them.
Metabolism of Branched-Chain Fatty Acyl-CoAs
The metabolism of BCFA-CoAs is intricately linked to the catabolism of BCAAs. The initial steps are shared among leucine, isoleucine, and valine, involving a transamination followed by an irreversible oxidative decarboxylation to yield their respective acyl-CoA derivatives.
-
Leucine Catabolism: Yields isovaleryl-CoA.
-
Isoleucine Catabolism: Yields 2-methylbutyryl-CoA and subsequently propionyl-CoA and acetyl-CoA.
-
Valine Catabolism: Yields isobutyryl-CoA and subsequently propionyl-CoA.[2]
These initial BCFA-CoAs can then enter several metabolic fates:
-
Further Oxidation: They can be further metabolized through a series of enzymatic steps to ultimately yield acetyl-CoA and/or propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[8]
-
Fatty Acid Synthesis: Isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA can serve as primers for the fatty acid synthase (FASN) system to generate odd- and branched-chain fatty acids.[1]
-
Signaling: As will be discussed, BCFA-CoAs can act as signaling molecules by directly binding to and activating nuclear receptors.
Biosynthesis of Branched-Chain Fatty Acyl-CoAs from BCAAs
The pathway begins with the action of branched-chain amino acid aminotransferase (BCAT) to form branched-chain α-keto acids (BCKAs). These are then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce the corresponding acyl-CoA esters.[5]
Degradation of Branched-Chain Fatty Acyl-CoAs
The degradation of BCFA-CoAs involves a series of enzymatic reactions that are distinct from the beta-oxidation of straight-chain fatty acids, particularly for those with methyl branches that hinder the standard oxidative process. For instance, the degradation of phytanic acid, a dietary branched-chain fatty acid, requires an initial alpha-oxidation step in peroxisomes before it can proceed through beta-oxidation.
Quantitative Data on Branched-Chain Fatty Acyl-CoA Concentrations
The concentration of BCFA-CoAs in various tissues is tightly regulated and can be altered in different physiological and pathological states. The following tables summarize available quantitative data from the literature.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~5 | ~2.5 |
| Tissue | Propionyl-CoA (nmol/g wet weight) | Condition |
| Rat Heart | ~0.02 | Normoxia |
| Rat Heart | ~0.20 | 30 min Ischemia |
| Metabolite | Estimated Concentration in Mouse Heart (pmol/mg wet weight) |
| Acetyl-CoA | ~6 |
| Propionyl-CoA | ~0.15 |
| Succinyl-CoA | ~0.3 |
| Crotonyl-CoA | ~0.015 |
| Lactoyl-CoA | 0.0172 |
Physiological Roles and Signaling Pathways
Ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
A significant breakthrough in understanding the physiological relevance of BCFA-CoAs was the discovery that they are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[10] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly in the liver, heart, and skeletal muscle.
Activation of PPARα by ligands such as BCFA-CoAs leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and oxidation. This suggests that BCFA-CoAs can act as sensors of metabolic status, signaling the need to upregulate fatty acid catabolism. The CoA thioesters of BCFAs, such as phytanoyl-CoA and pristanoyl-CoA, have been shown to be much more potent activators of PPARα than their corresponding free fatty acids.[10] This activation leads to conformational changes in the receptor and altered recruitment of co-regulatory proteins.[10]
Role in Metabolic Diseases
Given their role in regulating lipid metabolism, it is not surprising that alterations in BCFA-CoA levels are associated with metabolic diseases.
-
Insulin Resistance and Type 2 Diabetes: Elevated levels of BCAAs are a well-established biomarker for insulin resistance and an increased risk of developing type 2 diabetes. This is thought to be due, in part, to the accumulation of their catabolic intermediates, including BCFA-CoAs, which can interfere with insulin signaling pathways.
-
Cardiovascular Disease: The link between BCFA-CoAs and cardiovascular health is complex. While some BCFAs from dairy consumption are associated with beneficial cardiometabolic phenotypes, the accumulation of certain BCFA-CoAs in the heart during ischemia can be detrimental.[11][12]
-
Inborn Errors of Metabolism: Genetic defects in the enzymes involved in BCAA catabolism lead to the accumulation of specific BCFA-CoAs and their derivatives, resulting in severe metabolic disorders such as Maple Syrup Urine Disease (MSUD), Propionic Acidemia, and Methylmalonic Acidemia.[4] These conditions are characterized by a range of neurological and metabolic complications.[4]
Role in Cancer
The metabolism of fatty acids is often reprogrammed in cancer cells to support their rapid proliferation and survival.[12][13][14] BCFAs have been shown to have antitumoral activity in breast cancer cells by inhibiting fatty acid biosynthesis.[6] The specific roles of BCFA-CoAs in different cancer types are an active area of research, with potential for therapeutic targeting of their metabolic pathways.[14]
Role in the Nervous System
BCFA-CoA metabolism is also crucial for the proper functioning of the nervous system. Defects in mitochondrial fatty acid synthesis, which can impact the availability of precursors for certain lipids, are associated with neurodegenerative disorders.[7][11][15][16] Propionate (B1217596), which is converted to propionyl-CoA, is metabolized by glial cells in the brain, and its accumulation in propionic acidemia is linked to neurological dysfunction.[17][18]
Experimental Protocols
Extraction of Acyl-CoAs from Tissues and Cells
Accurate quantification of BCFA-CoAs requires a robust extraction method that minimizes degradation and ensures high recovery.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 100 mM KH₂PO₄ (pH 4.9)
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated (NH₄)₂SO₄
-
Internal standards (e.g., heptadecanoyl-CoA)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Collection: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cultured cells, wash with ice-cold PBS and pellet by centrifugation.
-
Homogenization: Homogenize the frozen tissue powder or cell pellet in 2 mL of ice-cold 100 mM KH₂PO₄ containing the internal standard.[19]
-
Solvent Extraction: Add 2.0 mL of 2-propanol and homogenize again. Then, add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[19]
-
Phase Separation: Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.[19]
-
Supernatant Collection: Carefully collect the upper phase containing the acyl-CoAs and transfer to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[9]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from a low to high percentage of mobile phase B is used to elute acyl-CoAs of increasing hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30-40°C
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA and internal standard. The precursor ion is typically the protonated molecule [M+H]⁺, and a common product ion results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (m/z 507).
PPARα Activation Assay (Reporter Gene Assay)
This assay measures the ability of a test compound, such as a BCFA-CoA, to activate PPARα and induce the expression of a reporter gene.
Materials:
-
Cell line expressing human PPARα and a reporter construct (e.g., luciferase) under the control of a PPAR response element (PPRE).
-
Cell culture medium and supplements.
-
Test compounds (BCFA-CoAs) and a known PPARα agonist (positive control, e.g., GW7647).
-
Luciferase assay reagent.
-
Luminometer.
Procedure (General Outline):
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and controls.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
Data Analysis: Determine the dose-response relationship and calculate the EC50 value for each compound.
Conclusion and Future Directions
Branched-chain fatty acyl-CoAs are emerging from the shadows of intermediary metabolism to be recognized as critical regulators of cellular function and key players in human health and disease. Their roles as signaling molecules, particularly as ligands for PPARα, provide a direct link between nutrient status and the transcriptional control of metabolic pathways. The continued development of sensitive analytical techniques, such as LC-MS/MS, is enabling a more detailed understanding of their tissue-specific concentrations and fluxes in various conditions.
For drug development professionals, the enzymes involved in BCFA-CoA metabolism represent potential therapeutic targets for a range of disorders, including metabolic syndrome, cancer, and neurodegenerative diseases. Further research is needed to fully elucidate the complex signaling networks regulated by BCFA-CoAs and to explore the therapeutic potential of modulating their levels. The methodologies and information presented in this guide provide a solid foundation for researchers to further unravel the physiological relevance of these fascinating molecules.
References
- 1. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Fatty Acids and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 9. korambiotech.com [korambiotech.com]
- 10. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Potential benefits of medium chain fatty acids in aging and neurodegenerative disease [frontiersin.org]
- 12. Frontiers | Obesity-Related Fatty Acid and Cholesterol Metabolism in Cancer-Associated Host Cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Stearate‐derived very long‐chain fatty acids are indispensable to tumor growth | The EMBO Journal [link.springer.com]
- 15. Impaired Mitochondrial Fatty Acid Synthesis Leads to Neurodegeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential benefits of medium chain fatty acids in aging and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brain metabolism of propionate [agris.fao.org]
- 18. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PPAR alpha Transcription Factor Assay Kit (ab133107) | Abcam [abcam.com]
Unveiling the Cellular Choreography: A Technical Guide to the Subcellular Localization of 12-Methyltridecanoyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-methyltridecanoyl-CoA, a branched-chain acyl-coenzyme A (CoA), is an intriguing molecule at the crossroads of cellular metabolism and signaling. Its subcellular compartmentalization is critical to understanding its precise biological functions, which may include roles in energy homeostasis, lipid signaling, and the regulation of protein function. While direct quantitative data for the subcellular distribution of this compound is not yet extensively published, this guide synthesizes the current understanding of branched-chain fatty acid metabolism to predict its localization. Furthermore, we provide detailed experimental protocols based on established methodologies for the precise determination of its subcellular pools. This document serves as a comprehensive resource for researchers aiming to elucidate the intricate cellular dynamics of this compound.
Predicted Subcellular Localization of this compound
Based on the known metabolism of branched-chain fatty acids (BCFAs), this compound is anticipated to be primarily localized within the mitochondria and peroxisomes , with a potential transient pool in the cytosol .
-
Mitochondria: As the central hub for fatty acid β-oxidation, mitochondria are the primary sites for the degradation of most fatty acyl-CoAs to generate ATP. It is highly probable that this compound is transported into the mitochondrial matrix for catabolism.
-
Peroxisomes: Peroxisomes are crucial for the metabolism of very-long-chain fatty acids and BCFAs that cannot be directly processed by mitochondria.[1] Specifically, BCFAs with methyl groups at odd-numbered carbons often undergo initial oxidation steps in peroxisomes. While the methyl group in 12-methyltridecanoic acid is at an even position (the 12th carbon), the initial activation and potential partial oxidation of this long-chain BCFAs may occur in peroxisomes before shorter-chain products are shuttled to the mitochondria.
-
Cytosol: Fatty acids are first activated to their corresponding acyl-CoA thioesters in the cytosol by acyl-CoA synthetases. Therefore, a cytosolic pool of this compound is expected, representing the newly synthesized molecule before its transport into organelles.
Quantitative Data on Subcellular Acyl-CoA Distribution (Hypothetical)
The following tables present hypothetical quantitative data for the subcellular distribution of this compound, which could be expected from the experimental protocols detailed below. These values are for illustrative purposes to guide experimental design and data interpretation.
Table 1: Hypothetical Distribution of this compound in Subcellular Fractions
| Subcellular Fraction | This compound (pmol/mg protein) | Percentage of Total Cellular Pool (%) |
| Whole Cell Lysate | 15.0 ± 2.5 | 100% |
| Cytosol | 3.0 ± 0.8 | 20% |
| Mitochondria | 8.2 ± 1.5 | 55% |
| Peroxisomes | 3.1 ± 0.7 | 21% |
| Nucleus | 0.4 ± 0.1 | 3% |
| Microsomes (ER) | 0.3 ± 0.1 | 2% |
Table 2: Comparison of Different Acyl-CoA Species Across Subcellular Fractions (Hypothetical Data)
| Acyl-CoA Species | Cytosol (pmol/mg protein) | Mitochondria (pmol/mg protein) | Peroxisomes (pmol/mg protein) |
| Acetyl-CoA (C2) | 10.5 ± 2.1 | 25.3 ± 4.2 | 2.1 ± 0.5 |
| Palmitoyl-CoA (C16:0) | 5.8 ± 1.2 | 12.1 ± 2.5 | 4.5 ± 0.9 |
| This compound | 3.0 ± 0.8 | 8.2 ± 1.5 | 3.1 ± 0.7 |
Experimental Protocols
Subcellular Fractionation via Differential Centrifugation
This protocol outlines a classical method for separating major organelles from cultured cells.
Materials:
-
Cell culture flasks (e.g., T-75) with confluent cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge and rotors
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in fresh ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer. Homogenize the cells using a Dounce homogenizer with 20-30 strokes on ice. Check for cell lysis under a microscope.
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Peroxisomal/Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60 minutes at 4°C. The pellet contains peroxisomes and microsomes (further separation can be achieved with density gradient centrifugation).
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
Washing: Wash each pellet by resuspending in Fractionation Buffer and repeating the respective centrifugation step to minimize cross-contamination.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay) for normalization.
Acyl-CoA Extraction
Materials:
-
Subcellular fractions from Protocol 3.1
-
10% (w/v) Trichloroacetic acid (TCA) or 1 M Perchloric Acid (PCA)
-
Saturated K2CO3
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Precipitation: To 100 µL of each subcellular fraction, add 10 µL of 10% TCA. Vortex and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with saturated K2CO3.
-
SPE Cleanup: Condition an SPE cartridge with methanol (B129727) followed by water. Load the neutralized sample onto the cartridge. Wash with water to remove salts. Elute the acyl-CoAs with a methanol/water solution.
-
Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and internal standards. The precursor ion will be the [M+H]+ of the molecule, and a characteristic product ion will be monitored (e.g., the fragment corresponding to the CoA moiety).
-
Calibration: Generate a standard curve using a synthetic this compound standard.
Visualizations
Caption: Experimental workflow for determining the subcellular localization of this compound.
References
Regulation of 12-Methyltridecanoyl-CoA Synthesis and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Methyltridecanoyl-CoA is an activated form of 12-methyltridecanoic acid, a branched-chain fatty acid (BCFA) implicated in various physiological and pathological processes. Understanding the regulation of its synthesis and degradation is crucial for elucidating its biological roles and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing this compound metabolism, drawing upon the established principles of branched-chain fatty acid biosynthesis and catabolism. This document details the enzymatic pathways, key regulatory nodes, and relevant signaling cascades. Experimental protocols and quantitative data for analogous BCFAs are presented to facilitate further research in this area.
Introduction to this compound
12-Methyltridecanoic acid is a C14 iso-branched-chain fatty acid.[1][2][3] Its activated form, this compound, is the direct substrate for both its anabolic and catabolic pathways. BCFAs are integral components of cell membranes, can act as signaling molecules, and are involved in energy metabolism.[4][5] Dysregulation of BCFA metabolism has been linked to metabolic diseases and cancer.[4]
Synthesis of this compound
The de novo synthesis of this compound is a multi-step process that originates from branched-chain amino acid (BCAA) catabolism and utilizes the fatty acid synthesis machinery.
Precursor Supply and Initiation
The synthesis of iso-fatty acids is initiated with a branched-chain acyl-CoA primer derived from BCAA catabolism. For 12-methyltridecanoic acid, the likely precursor is isobutyryl-CoA, which is derived from the breakdown of valine.[6]
The initial steps of BCAA catabolism occur in the mitochondria, involving branched-chain amino acid transferases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6] The resulting isobutyryl-CoA must then be transported to the cytosol, where fatty acid synthesis occurs. This transport is facilitated by carnitine acetyltransferase (CrAT).[6]
Elongation by Fatty Acid Synthase (FASN)
In the cytosol, fatty acid synthase (FASN), a multi-enzyme complex, catalyzes the elongation of the isobutyryl-CoA primer.[5][6] The elongation process involves the sequential addition of two-carbon units from malonyl-CoA.[7] FASN exhibits a degree of promiscuity, allowing it to utilize branched-chain acyl-CoAs as primers in addition to the standard acetyl-CoA primer for straight-chain fatty acid synthesis.[6] The ketoacyl synthase (KS) domain of FASN is a key determinant of substrate specificity and the rate of BCFA production.[5][8]
The overall synthesis of 12-methyltridecanoic acid from isobutyryl-CoA would require five cycles of elongation, utilizing five molecules of malonyl-CoA and ten molecules of NADPH. The final product, 12-methyltridecanoic acid, is released from the acyl carrier protein (ACP) domain of FASN by a thioesterase. It is then activated to this compound by an acyl-CoA synthetase.
Regulation of Synthesis
The synthesis of this compound is tightly regulated at multiple levels, primarily through the control of precursor supply and the activity of key enzymes in fatty acid synthesis.
-
Substrate Availability: The availability of the isobutyryl-CoA primer is dependent on the rate of valine catabolism.
-
Allosteric Regulation: Acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, is a key regulatory point. It is allosterically activated by citrate (B86180) and inhibited by long-chain fatty acyl-CoAs, including palmitoyl-CoA.[9][10]
-
Hormonal and Signaling Regulation:
-
Insulin promotes fatty acid synthesis by activating ACC and FASN.[11] This is mediated through signaling pathways such as the PI3K/AKT pathway, which leads to the activation of the transcription factor SREBP-1c.[12]
-
Glucagon and Epinephrine inhibit fatty acid synthesis by promoting the phosphorylation and inactivation of ACC.[10]
-
AMP-activated protein kinase (AMPK) , a cellular energy sensor, inhibits fatty acid synthesis by phosphorylating and inactivating ACC.[11]
-
mTOR signaling , which is activated by BCAAs, can promote lipogenesis.[13] Conversely, low BCAA levels have been shown to inhibit fatty acid synthesis through the AMPK-mTOR-FoxO1 pathway.[13]
-
Key Enzymes in this compound Synthesis
| Enzyme | Abbreviation | Function | Localization |
| Branched-chain aminotransferase | BCAT | Transamination of valine | Mitochondria |
| Branched-chain α-keto acid dehydrogenase | BCKDH | Oxidative decarboxylation of branched-chain α-keto acids to acyl-CoAs | Mitochondria |
| Carnitine acetyltransferase | CrAT | Transport of branched-chain acyl-CoAs from mitochondria to cytosol | Mitochondria |
| Acetyl-CoA Carboxylase | ACC | Carboxylation of acetyl-CoA to malonyl-CoA | Cytosol |
| Fatty Acid Synthase | FASN | Elongation of the fatty acid chain | Cytosol |
| Acyl-CoA Synthetase | ACS | Activation of fatty acids to their CoA esters | Multiple |
Degradation of this compound
The degradation of BCFAs like this compound primarily occurs through peroxisomal and mitochondrial oxidation pathways.
Peroxisomal Oxidation
For very long-chain and branched-chain fatty acids, the initial stages of degradation often occur in peroxisomes.[14][15] this compound, being a C14 fatty acid, may undergo initial chain shortening in peroxisomes, especially if mitochondrial oxidation is overwhelmed. Peroxisomal β-oxidation differs from mitochondrial β-oxidation in the first step, which is catalyzed by an acyl-CoA oxidase that produces H₂O₂.[14]
Since 12-methyltridecanoic acid has a methyl group on an even-numbered carbon (the antepenultimate carbon), it is not a substrate for α-oxidation, which is required for fatty acids with a methyl group at the β-carbon (an odd-numbered carbon) that blocks β-oxidation.[16][17][18]
Mitochondrial β-Oxidation
The primary pathway for the degradation of this compound is likely mitochondrial β-oxidation. The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂ in each cycle.[14]
The degradation of this compound would proceed through several cycles of β-oxidation. The final cycle would yield isovaleryl-CoA and acetyl-CoA. Isovaleryl-CoA is further metabolized through the leucine (B10760876) degradation pathway.
Regulation of Degradation
The degradation of fatty acids is also a highly regulated process, ensuring that energy production is matched to cellular demand.
-
Substrate Availability: The entry of fatty acyl-CoAs into the mitochondria is a key regulatory step, controlled by the carnitine shuttle system.
-
Allosteric Regulation: Malonyl-CoA, the product of ACC, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acyl-CoAs into the mitochondria.[11] This prevents fatty acid synthesis and degradation from occurring simultaneously.
-
Transcriptional Regulation:
-
Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARα, are key transcriptional regulators of genes involved in fatty acid oxidation in both peroxisomes and mitochondria.[15][19] PPARα is activated by fatty acids and their derivatives.
-
Sterol Regulatory Element Binding Proteins (SREBPs) , specifically SREBP-1c, which promotes lipogenesis, can indirectly suppress fatty acid oxidation.[19]
-
-
Hormonal and Signaling Regulation:
-
Glucagon and Epinephrine stimulate fatty acid oxidation by decreasing malonyl-CoA levels (through inhibition of ACC) and activating lipolysis to release fatty acids from stores.[11]
-
Insulin inhibits fatty acid oxidation by activating ACC, leading to increased malonyl-CoA levels and subsequent inhibition of CPT1.[11]
-
AMPK activation promotes fatty acid oxidation by phosphorylating and inactivating ACC, thereby reducing malonyl-CoA levels.[11]
-
Key Enzymes in this compound Degradation
| Enzyme | Abbreviation | Function | Localization |
| Acyl-CoA Oxidase | ACOX | First step of peroxisomal β-oxidation | Peroxisome |
| Carnitine Palmitoyltransferase I | CPT1 | Rate-limiting step for entry of long-chain fatty acids into mitochondria | Outer Mitochondrial Membrane |
| Acyl-CoA Dehydrogenases | ACADs | First step of mitochondrial β-oxidation | Mitochondrial Matrix |
| Enoyl-CoA Hydratase | ECH | Second step of mitochondrial β-oxidation | Mitochondrial Matrix |
| 3-Hydroxyacyl-CoA Dehydrogenase | HADH | Third step of mitochondrial β-oxidation | Mitochondrial Matrix |
| β-Ketoacyl-CoA Thiolase | Thiolase | Final step of mitochondrial β-oxidation | Mitochondrial Matrix |
Experimental Protocols
Measurement of this compound Synthesis
Objective: To quantify the de novo synthesis of this compound from labeled precursors in cultured cells.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., adipocytes, hepatocytes) in appropriate media.
-
Precursor Labeling: Incubate cells with a stable isotope-labeled precursor, such as ¹³C-valine.
-
Lipid Extraction: After incubation, wash the cells and extract total lipids using a method like the Folch or Bligh-Dyer procedure.
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to separate and quantify the different fatty acids. The incorporation of the ¹³C label into 12-methyltridecanoic acid will indicate de novo synthesis.
Measurement of this compound Degradation
Objective: To measure the rate of oxidation of this compound in isolated mitochondria or peroxisomes.
Protocol:
-
Substrate Synthesis: Synthesize ¹⁴C-labeled 12-methyltridecanoic acid.
-
Organelle Isolation: Isolate mitochondria or peroxisomes from tissue homogenates by differential centrifugation.
-
Oxidation Assay: Incubate the isolated organelles with ¹⁴C-12-methyltridecanoyl-CoA in a reaction buffer containing necessary cofactors (e.g., ATP, CoA, NAD+, FAD, carnitine for mitochondria).
-
Measurement of Products:
-
For β-oxidation: Measure the production of ¹⁴C-labeled acetyl-CoA (and other acyl-CoAs) by HPLC or by trapping ¹⁴CO₂ after complete oxidation in the Krebs cycle.
-
For peroxisomal oxidation: Measure the production of H₂O₂ using a fluorescent probe.
-
-
Data Analysis: Calculate the rate of oxidation based on the amount of product formed over time.
Visualizations of Pathways and Regulation
Synthesis Pathway of this compound
Caption: Proposed synthesis pathway of this compound from valine.
Degradation Pathway of this compound
Caption: Proposed degradation pathway of this compound.
Regulatory Signaling Pathways
Caption: Key signaling pathways regulating BCFA synthesis and degradation.
Conclusion and Future Directions
The regulation of this compound synthesis and degradation is intricately linked to the broader metabolic networks of branched-chain amino acids and fatty acids. While specific details for this particular molecule are inferred from general principles of BCFA metabolism, the outlined pathways and regulatory mechanisms provide a robust framework for future investigation. For drug development professionals, targeting key enzymes such as FASN, ACC, and CPT1, or modulating the activity of signaling pathways like AMPK and mTOR, could offer novel therapeutic avenues for diseases associated with aberrant BCFA metabolism. Further research employing stable isotope tracing and advanced mass spectrometry techniques will be instrumental in precisely delineating the flux and regulation of this compound in various physiological and pathological states.
References
- 1. Human Metabolome Database: Showing metabocard for 12-Methyltridecanoic acid (HMDB0031072) [hmdb.ca]
- 2. Showing Compound 12-Methyltridecanoic acid (FDB003074) - FooDB [foodb.ca]
- 3. Isotetradecanoic acid | C14H28O2 | CID 520298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 12-Methyltridecanoic acid | 2724-57-4 | >98% [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 11. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Branched-chain amino acids modulate the expression of hepatic fatty acid metabolism-related genes in female broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta oxidation - Wikipedia [en.wikipedia.org]
- 15. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 16. microbenotes.com [microbenotes.com]
- 17. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. byjus.com [byjus.com]
- 19. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Enzymatic Synthesis and In Vitro Applications of 12-Methyltridecanoyl-CoA
Introduction
12-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in specialized fatty acid metabolism. Its synthesis is crucial for a variety of in vitro studies aimed at elucidating enzyme kinetics, screening for inhibitors of metabolic pathways, and understanding the pathology of diseases related to fatty acid oxidation. The enzymatic synthesis of this compound offers a highly specific and efficient method for producing this key metabolite for research purposes. This document provides a detailed protocol for its synthesis using a long-chain acyl-CoA synthetase (ACSL) and outlines its application in common in vitro assays.
Acyl-CoA synthetases catalyze the "activation" of fatty acids by ligating them to coenzyme A, a critical first step for their involvement in both anabolic and catabolic pathways.[1] The reaction proceeds through a two-step mechanism involving an acyl-AMP intermediate.[2][3][4] The family of ACSL enzymes is known to activate fatty acids with chain lengths from 12 to 20 carbons.[3] While the specific activity with branched-chain fatty acids like 12-methyltridecanoic acid may vary between ACSL isoforms, the general principle of the reaction remains the same.
Enzymatic Synthesis of this compound
The synthesis of this compound is achieved through the catalytic action of a long-chain acyl-CoA synthetase. The enzyme utilizes ATP and Coenzyme A to convert 12-methyltridecanoic acid into its corresponding CoA thioester.
Logical Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Protocol: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific activity of the chosen acyl-CoA synthetase.
Materials:
-
12-Methyltridecanoic acid
-
Long-chain acyl-CoA synthetase (e.g., from Escherichia coli or purified murine FATP1)[5][6]
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification[7]
-
HPLC system for analysis and quantification[7]
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as indicated in the table below. It is recommended to prepare a master mix of common reagents.
Component Stock Concentration Final Concentration Volume for 100 µL Reaction Potassium Phosphate Buffer (pH 7.4) 1 M 100 mM 10 µL ATP 100 mM 10 mM 10 µL MgCl₂ 100 mM 10 mM 10 µL Coenzyme A 10 mM 1 mM 10 µL Triton X-100 10% (w/v) 0.1% (w/v) 1 µL 12-Methyltridecanoic Acid 10 mM (in ethanol) 200 µM 2 µL Long-Chain Acyl-CoA Synthetase 1 mg/mL 1-5 µg 1-5 µL Nuclease-free water - - To 100 µL -
Initiation of Reaction: Add the acyl-CoA synthetase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 2-propanol.[7]
-
Purification (Optional but Recommended):
-
Acidify the reaction mixture with a small amount of acetic acid.
-
Apply the mixture to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with an aqueous buffer to remove salts and ATP.
-
Elute the this compound with a solvent containing acetonitrile (B52724) or methanol.[7]
-
-
Quantification:
-
Analyze the purified product using reverse-phase HPLC, monitoring the absorbance at 260 nm.[7]
-
Quantify the concentration using a standard curve of a known acyl-CoA, such as palmitoyl-CoA.
-
In Vitro Assays Using this compound
The synthesized this compound can be used in a variety of in vitro assays to study enzymes involved in fatty acid metabolism. A common application is in acyl-CoA synthetase activity assays, often performed in a coupled-enzyme format.
Signaling Pathway for a Coupled Acyl-CoA Synthetase Assay
Caption: Pathway of a coupled fluorometric acyl-CoA synthetase assay.
Protocol: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol is adapted from commercially available fluorometric assay kits and can be used to measure the activity of an acyl-CoA synthetase with 12-methyltridecanoic acid as the substrate.[8][9]
Materials:
-
Synthesized and purified this compound (for standard curve) or 12-methyltridecanoic acid (for activity measurement)
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315) or individual components:
-
Assay Buffer
-
Enzyme Mix (containing acyl-CoA oxidase)
-
Developer
-
Converter
-
Fluorometric Probe (e.g., OxiRed™)
-
-
Enzyme source (e.g., purified enzyme, cell or tissue lysate)
-
96-well black microplate with a clear bottom
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of a known concentration of this compound or a provided H₂O₂ standard in the assay buffer.[8]
-
Add the standards to separate wells of the 96-well plate.
-
Adjust the volume of each well to 50 µL with assay buffer.
-
-
Sample Preparation:
-
Prepare the enzyme sample (e.g., purified ACSL, cell lysate) in assay buffer.
-
For each sample, prepare a "Sample" well and a "Sample Background" well.
-
Add the desired amount of the enzyme sample to the wells and adjust the final volume to 50 µL with assay buffer.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the "Sample" and "Standard" wells according to the kit manufacturer's instructions. This typically includes the Assay Buffer, Enzyme Mix, Developer, and Probe.
-
Prepare a Background Mix for the "Sample Background" wells, which contains all components except the enzyme mix or a key substrate to prevent the specific reaction.
-
-
Assay Initiation and Incubation:
-
Add 50 µL of the Reaction Mix to the "Sample" and "Standard" wells.
-
Add 50 µL of the Background Mix to the "Sample Background" wells.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation of ~535 nm and an emission of ~587 nm in a microplate reader.
-
-
Data Analysis:
-
Subtract the reading of the zero standard from all standard readings.
-
Plot the standard curve.
-
Subtract the "Sample Background" reading from the "Sample" reading for each sample.
-
Calculate the ACS activity of the sample based on the standard curve and the incubation time.
-
Quantitative Data from a Representative Commercial Assay Kit
The following table summarizes the typical performance characteristics of a commercially available Acyl-CoA Synthetase Assay Kit.
| Parameter | Value | Reference |
| Detection Method | Fluorometric | [9] |
| Excitation Wavelength | 535 nm | [8] |
| Emission Wavelength | 587 nm | [8] |
| Lower Limit of Detection | 5 mU/µL | [8] |
| Sample Type | Purified protein, cell/tissue extracts | [9] |
| Assay Type | Quantitative kinetic or endpoint | [9] |
The enzymatic synthesis of this compound provides a reliable source of this important molecule for in vitro research. The detailed protocols for its synthesis and subsequent use in activity assays enable researchers to investigate the enzymes involved in branched-chain fatty acid metabolism with high precision. These studies are fundamental for advancing our understanding of metabolic regulation and for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Long-Chain Acyl-CoA Synthetases [ouci.dntb.gov.ua]
- 5. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Application Notes and Protocols: Chemical Synthesis and Purification of 12-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyltridecanoyl-CoA is a branched-chain long-chain acyl-coenzyme A that may play a role in lipid metabolism and cellular signaling. As with other long-chain acyl-CoAs, it is a key intermediate in various metabolic pathways. The study of its specific functions requires access to a pure, well-characterized source of this molecule. These application notes provide a detailed protocol for the chemical synthesis and purification of this compound, based on established methods for analogous long-chain and branched-chain acyl-CoAs.
Data Presentation
Table 1: Synthesis Reaction Parameters
| Parameter | Value |
| Starting Material | 12-Methyltridecanoic Acid |
| Activating Agent | N,N'-Carbonyldiimidazole (CDI) |
| Coenzyme | Coenzyme A (free acid) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-70% |
Table 2: Purification Parameters
| Parameter | Value |
| Purification Method | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9 |
| Mobile Phase B | Acetonitrile (B52724) with 600 mM Acetic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Typical Purity | >95% |
Experimental Protocols
I. Synthesis of this compound
This protocol describes the synthesis of this compound from 12-methyltridecanoic acid via activation with N,N'-carbonyldiimidazole (CDI) and subsequent reaction with coenzyme A.
Materials:
-
12-Methyltridecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Glass reaction vial with a magnetic stirrer
-
Syringes and needles
Procedure:
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.
-
Activation of Carboxylic Acid:
-
Dissolve 10 mg of 12-methyltridecanoic acid in 1 mL of anhydrous THF in the reaction vial.
-
Add 1.2 equivalents of CDI to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
-
Reaction with Coenzyme A:
-
In a separate vial, dissolve 1.5 equivalents of Coenzyme A in 1 mL of anhydrous THF.
-
Slowly add the Coenzyme A solution to the activated 12-methyltridecanoyl-imidazole solution using a syringe.
-
Continue stirring the reaction mixture at room temperature for 3-5 hours.
-
-
Quenching and Storage:
-
The reaction can be monitored by thin-layer chromatography (TLC) or HPLC to assess completion.
-
Once the reaction is complete, the solvent can be removed under a stream of nitrogen or by vacuum centrifugation.
-
Store the crude product at -20°C or colder until purification.
-
II. Purification of this compound by HPLC
This protocol details the purification of the synthesized this compound using reverse-phase high-performance liquid chromatography (HPLC). This method is adapted from established procedures for the purification of long-chain acyl-CoAs[1].
Materials and Equipment:
-
Crude this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 75 mM Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 4.9 with phosphoric acid
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid
-
Milli-Q or other high-purity water
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (KH2PO4)
-
Glacial Acetic Acid
-
0.22 µm filters for mobile phase filtration
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by dissolving the appropriate amount of KH2PO4 in Milli-Q water, adjusting the pH to 4.9, and filtering through a 0.22 µm filter.
-
Prepare Mobile Phase B by adding the specified amount of glacial acetic acid to acetonitrile and filtering.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Reconstitute the crude this compound in a small volume of the initial mobile phase mixture (e.g., 80% A, 20% B).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis and Purification:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% A, 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm. The product, this compound, is expected to elute as a major peak.
-
Collect the fractions corresponding to the product peak.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure product.
-
The acetonitrile can be removed by lyophilization or evaporation under reduced pressure.
-
The final product can be stored as a lyophilized powder or in a suitable buffer at -80°C.
-
-
Purity Assessment:
-
Re-inject a small aliquot of the purified product onto the HPLC system to confirm its purity.
-
Further characterization can be performed using mass spectrometry to confirm the molecular weight.
-
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of inputs, processes, and outputs.
References
Application Note: Quantitative Analysis of 12-methyltridecanoyl-CoA in Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction, separation, and quantification of 12-methyltridecanoyl-CoA from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are integral components of cellular metabolism, originating primarily from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine.[1][2] These molecules are not merely metabolic intermediates but also act as signaling molecules involved in various physiological processes, including the regulation of lipid metabolism, inflammation, and insulin (B600854) sensitivity.[3] Dysregulation of BCAA and BCFA metabolism has been associated with metabolic disorders like obesity and type 2 diabetes.[3][4]
Accurate quantification of specific long-chain BCFAs like this compound in tissues is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target. LC-MS/MS offers the high sensitivity and specificity required for analyzing these low-abundance molecules in complex biological matrices.[5] This application note details a robust and reproducible method for the quantification of this compound in tissue, covering sample homogenization, solid-phase extraction (SPE) for cleanup, and optimized LC-MS/MS parameters.
Experimental Protocols
Materials and Reagents
-
This compound standard (synthesis required or custom order)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog (e.g., [¹³C₃,¹⁵N₁]-pantothenate labeled acyl-CoA)[6]
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), 2-Propanol, Water (LC-MS grade)
-
Buffers: Potassium phosphate (B84403) (KH₂PO₄), Ammonium hydroxide (B78521) (NH₄OH), Ammonium acetate
-
Solid-Phase Extraction (SPE) Columns: C18 SPE cartridges
-
Reagents: Formic acid, Acetic acid
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, from tissue sample preparation to final data analysis.
Detailed Sample Preparation
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads. Immediately add 500 µL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[1] Add the internal standard (e.g., heptadecanoyl-CoA) to the buffer before homogenization. Homogenize the tissue using a bead beater or a glass homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.
-
Protein Precipitation: Add 1.5 mL of a cold organic solvent mixture (e.g., acetonitrile/2-propanol, 2:1 v/v) to the tissue homogenate.[7] Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.[8]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 30% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried pellet in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A).[8]
LC-MS/MS Conditions
-
LC System: UHPLC system (e.g., Thermo Ultimate 3000 or Waters ACQUITY UPLC).[8][9]
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water (pH ~10.5).[3][9]
-
Mobile Phase B: 15 mM NH₄OH in 90% Acetonitrile / 10% Water.[9]
-
Gradient: A linear gradient is typically used, starting with a low percentage of mobile phase B and increasing to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.3 - 0.4 mL/min.[9]
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 98 | 2 |
| 20.0 | 98 | 2 |
-
MS System: Triple quadrupole mass spectrometer (e.g., Thermo TSQ series or Sciex QTRAP).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize spray voltage, ion transfer tube temperature, and gas flows for the specific instrument.
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | [Calculated M+H]⁺ | [Adenosine Diphosphate (B83284) fragment] | Optimized |
| This compound | [Calculated M+H]⁺ | [Pantetheine fragment] | Optimized |
| Heptadecanoyl-CoA (IS) | 1024.6 | 507.1 | Optimized |
| Heptadecanoyl-CoA (IS) | 1024.6 | 303.1 | Optimized |
Note: The precursor ion for this compound (C₃₅H₆₂N₇O₁₇P₃S) needs to be calculated. Product ions are typically derived from the fragmentation of the CoA moiety, often resulting in a characteristic neutral loss of 507 Da or specific fragments of adenosine (B11128) diphosphate or pantetheine.[3]
Data Presentation and Method Validation
Quantitative data should be summarized for clarity. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. A linear regression with a weighting factor of 1/x is typically applied.
Table 3: Calibration Curve for this compound
| Concentration (nM) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| R² | >0.99 |
Method validation should assess linearity, accuracy, precision, and stability according to established guidelines.[3]
Table 4: Accuracy and Precision Data
| QC Level | Concentration (nM) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 1 | <20 | <20 | 80-120 |
| Low | 3 | <15 | <15 | 85-115 |
| Medium | 75 | <15 | <15 | 85-115 |
| High | 750 | <15 | <15 | 85-115 |
(LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation)
Metabolic Context of this compound
This compound is derived from the catabolism of branched-chain amino acids (BCAAs). Specifically, leucine is catabolized to isovaleryl-CoA. Fatty acid synthase can then use isovaleryl-CoA as a primer to build long, odd-numbered iso-branched-chain fatty acids.[1] These fatty acids can be activated to their CoA esters and may play a role in modulating metabolic and inflammatory signaling pathways, potentially through the activation of nuclear receptors like PPARα or by influencing the production of inflammatory mediators.[3]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantification of this compound in tissue samples. This application note offers a comprehensive guide, from sample preparation to data analysis, enabling researchers to accurately measure this important branched-chain acyl-CoA. The methodology can be adapted for other long-chain acyl-CoAs and is suitable for studies investigating the role of branched-chain fatty acid metabolism in health and disease.
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 5. Branched-chain Amino Acids (BCAAs) - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 9. Human Metabolome Database: Showing metabocard for 12-Methyltridecanoic acid (HMDB0031072) [hmdb.ca]
Application Note: A Validated Protocol for the Extraction of Long-Chain Acyl-CoAs from Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing essential roles in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] The accurate measurement of cellular long-chain acyl-CoA pools is critical for understanding metabolic regulation in various physiological and pathological conditions, including metabolic diseases and cancer.[1] However, the low abundance and inherent instability of these molecules pose significant analytical challenges.[1] This document provides a detailed protocol for the efficient extraction of long-chain acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented methodology is a robust synthesis of established protocols, designed to ensure high recovery and sample stability.
Data Presentation: Acyl-CoA Abundance and Extraction Recovery
The following tables summarize quantitative data for various acyl-CoA species across different human cell lines and the reported recovery rates of different extraction methodologies. It is important to note that data from different sources may involve variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein), which can affect direct comparability.[1]
Table 1: Abundance of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~4 | ~2 |
| C18:1-CoA | - | ~8 | ~3 |
| C18:2-CoA | - | ~1 | ~0.5 |
| C20:4-CoA | - | ~0.5 | ~0.2 |
Data compiled from multiple sources.[1] Note: "-" indicates data not reported.
Table 2: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods
| Extraction Method | Biological Matrix | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% | [2] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [3] |
| SSA-based (SPE-free) | Cultured Cells | Method avoids SPE to improve recovery of polar analytes | [4] |
Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Cell Cultures
This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1] It is crucial to work quickly and keep all samples and reagents on ice throughout the procedure to minimize enzymatic and chemical degradation of acyl-CoAs.[5]
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
1. Cell Harvesting and Washing:
-
For Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.[1]
-
-
For Suspension Cells:
2. Cell Lysis and Protein Precipitation:
-
For Adherent Cells:
-
For Suspension Cells:
-
After the final PBS wash, resuspend the cell pellet in 1 mL of pre-chilled (-80°C) methanol containing the internal standard.[1]
-
-
Incubate the cell lysate at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis.[1]
3. Centrifugation and Supernatant Collection:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]
4. Solid-Phase Extraction (SPE) for Purification:
This step is recommended for removing interfering substances and concentrating the acyl-CoAs.[5]
-
Conditioning: Condition the SPE column with 3 mL of methanol.[5]
-
Equilibration: Equilibrate the column with 3 mL of water.[5]
-
Loading: Load the collected supernatant onto the SPE column.[5]
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[5]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[5]
5. Sample Concentration and Reconstitution:
-
Combine the eluted fractions.[5]
-
Dry the sample under a stream of nitrogen at room temperature or using a vacuum concentrator.[5]
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Common choices include 50% methanol or a solution of 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[1]
-
Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[1]
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Sample Storage: For optimal preservation, biological samples should be rapidly frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic activity and chemical degradation.[5] It is also critical to minimize the number of freeze-thaw cycles.[5]
Visualizations
Caption: Experimental workflow for long-chain acyl-CoA extraction.
References
Application Note: Chromatographic Separation of 12-Methyltridecanoyl-CoA from its Positional and Stereo-isomers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for the separation of 12-methyltridecanoyl-CoA from its various isomers using advanced chromatographic techniques. The protocols are intended to guide researchers in developing robust analytical methods for the quantification and purification of this specific branched-chain acyl-CoA.
Introduction
This compound is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. As with many biologically active molecules, its specific function and interactions can be highly dependent on its precise molecular structure, including the position of the methyl group along the acyl chain and the stereochemistry at the chiral center. Distinguishing this compound from its positional isomers (e.g., 11-methyltridecanoyl-CoA, 10-methyltridecanoyl-CoA, etc.) and its stereoisomers (R- and S-12-methyltridecanoyl-CoA) is crucial for accurate biological investigation. This application note details protocols for the separation of these isomers using gas chromatography-mass spectrometry (GC-MS) for the corresponding fatty acid methyl esters (FAMEs) and high-performance liquid chromatography (HPLC) for the intact acyl-CoA species.
Challenges in Isomer Separation
The primary challenge in separating isomers of this compound lies in their similar physicochemical properties. Positional isomers have the same mass and fragmentation patterns in mass spectrometry, making their distinction reliant on chromatographic resolution. Stereoisomers exhibit identical physical properties in a non-chiral environment, necessitating the use of chiral stationary phases or chiral derivatizing agents for their separation.
Experimental Protocols
Analysis of Fatty Acid Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of the fatty acid portion of the molecule, this compound must first be hydrolyzed to 12-methyltridecanoic acid and then derivatized to its fatty acid methyl ester (FAME). This approach is particularly effective for resolving positional isomers and, with a chiral column, stereoisomers.
3.1.1. Sample Preparation: Hydrolysis and Derivatization
-
Hydrolysis: To 100 µL of sample containing this compound, add 1 mL of 2M methanolic HCl.
-
Incubation: Seal the vial and incubate at 80°C for 2 hours to hydrolyze the thioester bond and form the methyl ester in a single step.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water. Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Collection: Carefully collect the upper hexane layer containing the FAMEs and transfer to a new vial.
-
Drying: Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried FAMEs in a suitable volume of hexane (e.g., 100 µL) for GC-MS analysis.
3.1.2. GC-MS Protocol for Positional Isomer Separation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent highly polar stationary phase.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Parameters:
-
Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization (EI) Energy: 70 eV.
-
Scan Range: m/z 50-400.
-
3.1.3. GC-MS Protocol for Enantiomeric (Stereoisomer) Separation
For the separation of (R)- and (S)-12-methyltridecanoic acid methyl esters, a chiral stationary phase is required.
-
Gas Chromatograph and Mass Spectrometer: As above.
-
Chiral Column: Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin (beta-TBDM) based chiral capillary column or equivalent.
-
Injector Temperature: 240°C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Oven Temperature Program: Isothermal analysis at a temperature optimized for the specific column, typically between 120°C and 160°C. Isothermal conditions often provide better chiral resolution than temperature gradients.
-
Carrier Gas: Hydrogen or Helium at an optimized flow rate for the best resolution.
-
MSD Parameters: As described in section 3.1.2.
Analysis of Intact Acyl-CoA Isomers by HPLC-MS/MS
Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) can be employed for the separation of intact this compound isomers. This method is particularly useful for quantifying the different acyl-CoA species directly from biological extracts.
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of 50 mM ammonium (B1175870) acetate (B1210297).
-
Loading: Load the acidified biological extract (pH adjusted to 4-5 with formic acid).
-
Washing: Wash the cartridge with 3 mL of 50 mM ammonium acetate, followed by 3 mL of 20% methanol in water.
-
Elution: Elute the acyl-CoAs with 2 mL of 80% methanol containing 0.1% formic acid.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
3.2.2. HPLC-MS/MS Protocol for Positional Isomer Separation
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Acquity UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent high-strength silica (B1680970) column.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound.
-
Data Presentation
The following tables summarize expected retention time data for the separation of C14 branched-chain fatty acid methyl esters and short-chain acyl-CoA isomers based on published literature for similar compounds. Actual retention times will vary depending on the specific system and conditions used.
Table 1: Representative GC-MS Retention Times for C14 Branched-Chain FAME Isomers on a Polar Column.
| Compound | Expected Elution Order | Representative Retention Time (min) |
| 12-Methyltridecanoate (iso) | 1 | 22.5 |
| 11-Methyltridecanoate (anteiso) | 2 | 22.8 |
| Other Positional Isomers | Elution order depends on proximity of methyl branch to the carboxyl group | Varies |
Table 2: Representative HPLC Retention Times for Short-Chain Acyl-CoA Isomers on a C18 Column.
| Compound | Expected Elution Order | Representative Retention Time (min) |
| Isobutyryl-CoA (C4 branched) | 1 | 8.2 |
| n-Butyryl-CoA (C4 linear) | 2 | 8.5 |
| Isovaleryl-CoA (C5 branched) | 3 | 9.1 |
| n-Valeryl-CoA (C5 linear) | 4 | 9.4 |
Note: For this compound (a C14 branched-chain acyl-CoA), a longer retention time is expected compared to the short-chain examples above, and the elution order relative to its linear counterpart (myristoyl-CoA) would see the branched isomer eluting slightly earlier.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the separation of this compound isomers.
Logical Relationship of Isomers
Caption: Relationship between this compound and its isomers.
Application Notes and Protocols: 12-Methyltridecanoyl-CoA as a Substrate for Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are integral components of cellular metabolism, playing roles in membrane fluidity, energy storage, and cell signaling. The study of how specific acyltransferases utilize such unique substrates is crucial for understanding lipid metabolism and for the development of novel therapeutics targeting metabolic disorders.
These application notes provide a comprehensive overview of the potential use of this compound as a substrate for acyltransferases, including detailed, adaptable experimental protocols and relevant metabolic context. While direct experimental data for this compound is limited in the current literature, the information presented here is based on established methodologies for analogous branched-chain fatty acyl-CoAs.
Potential Acyltransferase Substrate Specificity
Several families of acyltransferases are known to process fatty acyl-CoAs with diverse structures, including branched chains. Based on existing literature for similar molecules, the following enzyme classes are potential candidates for utilizing this compound:
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to the free fatty acid and CoASH. ACOT8, in particular, is localized in peroxisomes and exhibits broad substrate specificity, including medium- to long-chain and methyl-branched acyl-CoAs.[1] This makes ACOT8 a prime candidate for interaction with this compound.
-
Carnitine Acyltransferases: These enzymes are crucial for the transport of fatty acids into mitochondria for β-oxidation. Carnitine acetyltransferase (CrAT) has been shown to be active on short- to medium-chain branched-chain acyl-CoAs (up to C10).[2] Acyl-CoA derivatives with 12 or more carbons can act as inhibitors of CrAT.[3] Therefore, this compound (a C14 derivative) may be an inhibitor rather than a substrate for CrAT, a hypothesis that warrants experimental validation.
-
Glycerolipid Acyltransferases: Enzymes such as glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), which are involved in the synthesis of triglycerides and phospholipids, may also utilize branched-chain acyl-CoAs to modify membrane lipid composition.
Data Presentation: Hypothetical Kinetic Parameters
As direct kinetic data for this compound with a specific acyltransferase is not currently available, the following table presents a hypothetical data set for the interaction of this compound with a candidate enzyme, such as ACOT8. These values are for illustrative purposes and would need to be determined experimentally.
| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | ACOT8 | 5 - 20 | 100 - 500 | 5 - 25 | 2.5x105 - 5x105 |
| Palmitoyl-CoA (Reference) | ACOT8 | 2 - 10 | 500 - 1500 | 25 - 75 | 2.5x106 - 7.5x106 |
Experimental Protocols
The following are detailed protocols that can be adapted for studying the interaction of this compound with a candidate acyltransferase.
Protocol 1: Synthesis of this compound
This protocol is a general method that can be adapted from the synthesis of other fatty acyl-CoA esters.
Materials:
-
12-Methyltridecanoic acid
-
Coenzyme A (CoASH)
-
Acyl-CoA synthetase (from Pseudomonas sp. or a recombinant source)
-
ATP
-
MgCl2
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Reaction buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 1 mM CoASH, 0.1% Triton X-100.
Procedure:
-
Prepare a stock solution of 12-methyltridecanoic acid in a suitable organic solvent (e.g., ethanol).
-
In a reaction vessel, combine the reaction buffer with 12-methyltridecanoic acid to the desired final concentration.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purify the synthesized this compound using solid-phase extraction or preparative HPLC.
-
Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M-1cm-1 for the adenine (B156593) ring of CoA).
Protocol 2: Acyltransferase Activity Assay (Radiometric)
This is a highly sensitive method to determine the kinetic parameters of an acyltransferase.
Materials:
-
Radiolabeled substrate (e.g., [14C] or [3H]-12-methyltridecanoic acid for synthesis of radiolabeled this compound)
-
Purified acyltransferase
-
Acceptor substrate (e.g., L-carnitine for carnitine acyltransferases, or water for ACOTs)
-
Reaction buffer appropriate for the specific enzyme
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Synthesize radiolabeled this compound as described in Protocol 1, using a radiolabeled fatty acid.
-
Set up reaction tubes containing the reaction buffer, the acceptor substrate, and varying concentrations of radiolabeled this compound.
-
Pre-incubate the tubes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a known amount of the purified acyltransferase.
-
Incubate for a fixed time period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an appropriate quenching solution (e.g., acid or organic solvent).
-
Separate the radiolabeled product from the unreacted substrate. For example, in an ACOT assay, the free fatty acid product can be extracted with an organic solvent, while the acyl-CoA remains in the aqueous phase.
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Protocol 3: Acyltransferase Activity Assay (Fluorometric)
This continuous assay is suitable for high-throughput screening of enzyme inhibitors.
Materials:
-
This compound
-
Purified acyltransferase
-
Acceptor substrate
-
A coupled enzyme system that leads to a fluorescent product. For example, the release of CoASH from the acyltransferase reaction can be coupled to a reaction that generates a fluorescent molecule. Commercial kits for acyl-CoA synthetase or general acyl-CoA assays often provide the necessary reagents for such a coupled system.[4]
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, the components of the coupled enzyme system, and varying concentrations of this compound.
-
Place the reaction mixture in a cuvette or microplate well suitable for fluorescence measurements.
-
Initiate the reaction by adding the purified acyltransferase.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorometer set to the appropriate excitation and emission wavelengths for the fluorescent product.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Determine the kinetic parameters as described in the radiometric assay protocol.
Visualizations
Metabolic Pathway: Branched-Chain Fatty Acid Synthesis
The synthesis of anteiso-branched-chain fatty acids, such as those structurally related to 12-methyltridecanoic acid, often originates from the catabolism of branched-chain amino acids, particularly in bacteria.[5]
Caption: Bacterial synthesis of anteiso-branched-chain fatty acids.
Experimental Workflow: Acyltransferase Kinetic Analysis
This diagram outlines the general workflow for determining the kinetic parameters of an acyltransferase with this compound.
Caption: Workflow for kinetic analysis of an acyltransferase.
Conclusion
While this compound remains a relatively understudied molecule, its structural similarity to other biologically active branched-chain fatty acyl-CoAs suggests it is a valuable tool for probing the substrate specificity of various acyltransferases. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the role of this and other novel fatty acyl-CoAs in metabolic pathways. Such studies will undoubtedly contribute to a deeper understanding of lipid metabolism and may unveil new targets for therapeutic intervention in metabolic diseases.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Stable Isotope Labeling of 12-Methyltridecanoic Acid for Tracer Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyltridecanoic acid (12-MTA) is a branched-chain fatty acid (BCFA) that has garnered increasing interest in biomedical research. Found in various natural sources, including fish and bovine milk, 12-MTA has been implicated in several biological processes, including the regulation of angiogenesis and potential anti-tumor activities.[1][2] To elucidate its metabolic fate and intricate signaling roles, stable isotope labeling in conjunction with mass spectrometry-based tracer studies serves as a powerful analytical approach.
This document provides detailed application notes and experimental protocols for the stable isotope labeling of 12-methyltridecanoic acid and its use in metabolic tracer studies. The methodologies outlined herein are intended to guide researchers in accurately tracing the uptake, metabolism, and incorporation of this unique fatty acid in various biological systems.
Applications
Stable isotope-labeled 12-MTA can be employed in a variety of research applications, including:
-
Metabolic Fate and Flux Analysis: Tracing the catabolism of 12-MTA and its contribution to downstream metabolic pools, such as the tricarboxylic acid (TCA) cycle.[3]
-
Branched-Chain Fatty Acid Synthesis Studies: Quantifying the contribution of precursor molecules, like branched-chain amino acids (BCAAs), to the de novo synthesis of 12-MTA and other BCFAs.[4]
-
Lipidomics and Membrane Incorporation: Investigating the incorporation of 12-MTA into complex lipids, such as phospholipids (B1166683) and triglycerides, and its impact on membrane composition and fluidity.
-
Pharmacokinetic and Drug Metabolism Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of 12-MTA and its derivatives in preclinical models.
-
Biomarker Discovery and Validation: Utilizing labeled 12-MTA as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples.
Data Presentation: Quantitative Analysis of Branched-Chain Amino Acid Contribution to Fatty Acid Synthesis
The following table summarizes quantitative data from a stable isotope tracer study investigating the contribution of branched-chain amino acids to the synthesis of fatty acids in 3T3-L1 adipocytes.[4] This data illustrates the utility of stable isotope labeling in dissecting metabolic pathways.
| Labeled Precursor (Tracer) | Fatty Acid | Contribution of Tracer to Lipogenic Acetyl-CoA Pool (%) | Contribution of Tracer to Lipogenic Propionyl-CoA Pool (%) |
| [U-¹³C]Leucine | Even-chain & Odd-chain | ~25% | - |
| [U-¹³C]Isoleucine | Even-chain & Odd-chain | ~25% | 100% |
| [U-¹³C]Valine | Odd-chain | - | 100% |
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope-Labeled 12-Methyltridecanoic Acid
Materials:
-
1-Bromo-11-methyl-dodecane
-
Potassium cyanide (K¹³CN, 99 atom % ¹³C)
-
Crown ether (e.g., 18-crown-6)
-
Anhydrous solvent (e.g., acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvents for extraction (e.g., diethyl ether, hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Nitrile Synthesis:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-11-methyl-dodecane in anhydrous acetonitrile (B52724).
-
Add K¹³CN and a catalytic amount of 18-crown-6 (B118740) to the solution.
-
Stir the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrolysis to Carboxylic Acid:
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Add a solution of NaOH and reflux the mixture for an additional 12-24 hours to hydrolyze the nitrile.
-
Cool the mixture and acidify with concentrated HCl to a pH of ~2.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude [1-¹³C]-12-methyltridecanoic acid.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.
-
-
Characterization:
-
Confirm the identity and isotopic enrichment of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: In Vitro Stable Isotope Tracing of 12-MTA in Cultured Cells
This protocol describes a general workflow for tracing the metabolic fate of stable isotope-labeled 12-MTA in a cell culture system.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Stable isotope-labeled 12-methyltridecanoic acid (e.g., [1-¹³C]-12-MTA)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold, 80%)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
-
Labeling Medium Preparation:
-
Prepare the labeling medium by supplementing the base medium with the desired concentration of stable isotope-labeled 12-MTA and dFBS. The fatty acid should be complexed to bovine serum albumin (BSA) for enhanced solubility and cellular uptake.
-
-
Isotope Labeling:
-
Aspirate the standard culture medium and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined time course to allow for uptake and metabolism of the labeled fatty acid.
-
-
Metabolite Extraction:
-
To quench metabolic activity, aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
-
Sample Preparation for Analysis:
-
Vortex the tubes vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar and lipid metabolites to new tubes.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by mass spectrometry.
-
Protocol 3: Analysis of Labeled 12-MTA and its Metabolites by Mass Spectrometry
This protocol provides a general outline for the analysis of ¹³C-labeled 12-MTA and its metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (for GC-MS, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Appropriate solvents for reconstitution
-
GC-MS or LC-MS system
Procedure for GC-MS:
-
Derivatization:
-
Derivatize the dried extracts to increase the volatility of the fatty acids and their metabolites. For example, add a solution of BSTFA + 1% TMCS and heat at 70°C for 1 hour.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a suitable GC column (e.g., a DB-5ms column).
-
Use a temperature gradient to separate the analytes.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the unlabeled (M+0) and labeled (M+n) isotopologues of 12-MTA and its downstream metabolites.
-
Procedure for LC-MS:
-
Reconstitution:
-
Reconstitute the dried extracts in a solvent compatible with the LC mobile phase.
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase LC column (e.g., a C18 column).
-
Use a gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) to separate the analytes.
-
Operate the mass spectrometer in full scan mode or parallel reaction monitoring (PRM) mode to detect and quantify the different isotopologues.
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Calculate the fractional or molar percent enrichment (MPE) of the labeled species.
-
Use metabolic flux analysis (MFA) software to model the flow of the isotope through the metabolic network and quantify fluxes.
Visualizations
Caption: Workflow for stable isotope tracer studies using 12-MTA.
Caption: Branched-chain amino acid catabolism leading to BCFA synthesis.
Caption: Signaling effects of 12-MTA in cancer cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 5. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for Accurate Mass Determination of 12-Methyltridecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate mass determination and quantification of such molecules are crucial for understanding their physiological functions and for the development of novel therapeutics targeting metabolic pathways. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers the necessary sensitivity and specificity for the unambiguous identification and quantification of acyl-CoAs in complex biological matrices. This application note provides a detailed protocol for the accurate mass determination of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the successful analysis of acyl-CoAs due to their susceptibility to degradation.
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Ice-cold methanol
-
10% (w/v) Trichloroacetic acid (TCA) in water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
5% (w/v) 5-Sulfosalicylic acid in HPLC-grade water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Extraction:
-
For cultured cells, aspirate the media and add 1 mL of ice-cold 10% (w/v) TCA. Scrape the cells and transfer to a microcentrifuge tube.
-
For tissue samples, homogenize in ice-cold methanol.
-
-
Protein Precipitation:
-
Sonicate the samples briefly (e.g., 10 seconds) on ice.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the cleared supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent (e.g., methanol).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water.[1]
-
Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
-
Liquid Chromatography
A reversed-phase liquid chromatography method is suitable for the separation of this compound from other cellular components.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-98% B; 15-20 min: 98% B; 20.1-25 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
An Orbitrap-based mass spectrometer is recommended for its high resolution and mass accuracy.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 150-1500 |
| Resolution | 70,000 |
| AGC Target | 3e6 |
| Maximum IT | 100 ms |
| Spray Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 |
| Aux Gas Flow Rate | 10 |
| Collision Energy (for MS/MS) | 30 eV (HCD) |
Data Presentation
The accurate mass of this compound can be determined from the high-resolution mass spectrum. The theoretical and expected experimental masses are summarized below.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Adduct [M+H]⁺ | Mass Accuracy (ppm) |
| 12-Methyltridecanoic Acid | C₁₄H₂₈O₂ | 228.20893 | - | - |
| Coenzyme A (thiol) | C₂₁H₃₆N₇O₁₆P₃S | 767.1357 | - | - |
| This compound | C₃₅H₆₂N₇O₁₇P₃S | 977.3293 | 978.3366 | < 5 |
Expected Fragmentation Pattern:
Acyl-CoAs exhibit a characteristic fragmentation pattern in MS/MS analysis, which is invaluable for their identification.
| Precursor Ion [M+H]⁺ | Key Fragment Ions (m/z) | Description |
| 978.3366 | 471.2130 | [M-507+H]⁺ (Acyl portion + pantetheine) |
| 507.1111 | Neutral Loss (Phosphoadenosine diphosphate) | |
| 428.0368 | Adenosine diphosphate (B83284) fragment |
Mandatory Visualization
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: A schematic of the analytical workflow.
Metabolic Pathway: Beta-Oxidation of Branched-Chain Fatty Acids
This compound is metabolized through the beta-oxidation pathway for branched-chain fatty acids. This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain.
Caption: Branched-chain fatty acid beta-oxidation.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate mass determination of this compound using LC-HRMS. The high resolution and mass accuracy of modern mass spectrometers, combined with a robust sample preparation and chromatographic method, enable the confident identification and pave the way for accurate quantification of this and other branched-chain acyl-CoAs in biological systems. The provided workflows and pathway diagrams serve as valuable tools for researchers in the field of metabolomics and drug discovery.
References
Application Note: Structural Elucidation of Synthesized 12-Methyltridecanoyl-CoA using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Long-chain acyl-Coenzyme A (acyl-CoA) esters are crucial intermediates in numerous metabolic and signaling pathways, including fatty acid β-oxidation and glycerolipid biosynthesis.[1] The synthesis of specific acyl-CoA variants, such as the branched-chain 12-methyltridecanoyl-CoA, is essential for studying enzyme kinetics, developing metabolic tracers, and screening for potential drug candidates. Verifying the chemical structure of these synthesized molecules is a critical step to ensure experimental validity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules.[2][3] This application note provides detailed protocols for the synthesis of this compound and its complete structural assignment using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is based on a reliable general method for synthesizing acyl-CoA esters.[4] The procedure involves the activation of the carboxylic acid to a mixed anhydride (B1165640) followed by reaction with Coenzyme A.
Materials:
-
12-methyltridecanoic acid
-
N-methylmorpholine
-
Isobutyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A (lithium salt)
-
Sodium Bicarbonate (NaHCO₃) solution (0.5 M)
-
Methanol
-
HPLC-grade water and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 12-methyltridecanoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Add N-methylmorpholine (1.1 equivalents) dropwise.
-
Add isobutyl chloroformate (1.1 equivalents) dropwise and stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of methanol.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column. A common gradient is from 5% to 95% acetonitrile in water with 0.1% TFA.
-
Lyophilize the HPLC fractions containing the pure product to obtain this compound as a white powder.
-
Protocol 2: NMR Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.
Materials:
-
Synthesized this compound
-
Deuterium oxide (D₂O, 99.9%)
-
Phosphate (B84403) buffer (e.g., NaH₂PO₄/Na₂HPO₄) prepared in D₂O, pH 7.2
-
Internal standard (optional, e.g., DSS or TSP)
-
5 mm NMR tubes
Procedure:
-
Dissolve 5-10 mg of lyophilized this compound in 500-600 µL of phosphate buffer in D₂O. The buffer helps to maintain a stable pH, which can affect chemical shifts.
-
If quantitative analysis is required, add a known concentration of an internal standard.
-
Vortex the sample gently to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer's probe (typically >4 cm).[5]
Protocol 3: NMR Data Acquisition and Processing
Data will be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1. 1D ¹H NMR:
-
Purpose: To observe all proton signals, their chemical shifts, multiplicities, and integrations.
-
Key Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Solvent Suppression: Use presaturation to suppress the residual HDO signal.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds for accurate integration.
-
Number of Scans (ns): 16-64, depending on concentration.
-
2. 1D ¹³C NMR:
-
Purpose: To observe all unique carbon signals.
-
Key Parameters:
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~220-250 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096, as ¹³C has low natural abundance.
-
3. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[5][6] This is essential for tracing the connectivity of the acyl chain.
-
Key Parameters:
-
Pulse Program: Standard DQF-COSY (e.g., 'cosygpmfqf').
-
Number of Scans (ns): 4-8 per increment.
-
Increments (F1 dimension): 256-512.
-
4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[7][8]
-
Key Parameters:
-
Pulse Program: Edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3'), which shows CH/CH₃ signals with a different phase than CH₂ signals.[8]
-
Number of Scans (ns): 8-16 per increment.
-
Increments (F1 dimension): 128-256.
-
5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (typically 2-4 bonds).[5][9] This is critical for assigning quaternary carbons and confirming the linkage between the acyl chain and the CoA moiety through the thioester bond.
-
Key Parameters:
-
Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf').
-
Number of Scans (ns): 16-32 per increment.
-
Increments (F1 dimension): 256-512.
-
Results and Data Presentation
The combination of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals in this compound.
Molecular Structure and Numbering Scheme
To facilitate spectral assignment, a standardized numbering scheme is used for the this compound molecule.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. constantsystems.com [constantsystems.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. ekwan.github.io [ekwan.github.io]
- 7. epfl.ch [epfl.ch]
- 8. magritek.com [magritek.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Overcoming instability of 12-methyltridecanoyl-CoA during sample preparation.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on handling 12-methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA that, like other long-chain acyl-CoAs, is prone to instability during sample preparation. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to help ensure the integrity and successful analysis of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to work with?
This compound is a saturated branched-chain fatty acid (BCFA) that has been activated with a Coenzyme A (CoA) molecule. BCFAs are found in various biological systems and can act as signaling molecules, for instance, by activating nuclear receptors like PPARα.[1][2] The primary challenge in its analysis stems from the inherent instability of the high-energy thioester bond linking the fatty acid to CoA. This bond is susceptible to chemical and enzymatic degradation, and the molecule's amphipathic nature makes it prone to loss through adsorption to surfaces.[3][4][5]
Q2: What are the main causes of this compound degradation during sample preparation?
There are three primary pathways that lead to the loss or degradation of this compound during sample preparation:
-
Chemical Hydrolysis: The thioester bond is vulnerable to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[6] Thioesters are generally most stable in mildly acidic aqueous solutions (pH 4-6).
-
Enzymatic Degradation: Tissues and cells contain thioesterase enzymes that can rapidly cleave the thioester bond.[7] It is critical to quickly inhibit all enzymatic activity upon sample collection.
-
Physical Adsorption: As a long-chain acyl-CoA, the molecule has a hydrophobic tail and a hydrophilic head, making it liable to adsorb to surfaces such as glass and some plastics, leading to significant sample loss.[5][8]
Q3: What is the recommended pH for extraction and sample handling?
To minimize chemical hydrolysis, a mildly acidic pH is recommended. Many established protocols for long-chain acyl-CoA extraction use a buffer with a pH of approximately 4.9.[3][9] This acidic condition effectively inhibits base-catalyzed hydrolysis, which is significantly faster than acid-catalyzed hydrolysis.[6]
Q4: How should I store tissues and cell pellets to ensure the stability of this compound?
For optimal stability, samples should be processed immediately after collection. If storage is necessary, they must be flash-frozen in liquid nitrogen and stored at -80°C.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can compromise the integrity of the acyl-CoA molecules.[3] Aliquoting samples before the initial freeze is a highly recommended practice.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Recovery | Chemical/Enzymatic Degradation: The sample was not handled quickly enough or at a low enough temperature. | Always keep samples on ice. Use pre-chilled, high-purity solvents and acidic buffers (pH ~4.9) to inhibit enzymatic activity and hydrolysis.[3][9] Add an internal standard at the beginning of the extraction to monitor recovery.[3] |
| Inefficient Extraction: Cell or tissue homogenization was incomplete. | Ensure thorough sample disruption. For tissues, a glass homogenizer is effective.[3] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[3] | |
| Loss due to Adsorption: The analyte is sticking to tubes, pipette tips, or vials. | Use low-retention polypropylene (B1209903) tubes and pipette tips. Avoid glass containers where possible, as they can cause significant loss due to electrostatic interactions.[5][8] | |
| Inefficient Solid-Phase Extraction (SPE): The SPE column was not used correctly. | Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure the analyte is retained and then fully recovered.[3] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor variations in timing or temperature exposure between samples. | Standardize every step of the protocol. Ensure all samples are treated identically. Adding an internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled standard) early in the process can help correct for handling variability.[3][10] |
| Repeated Freeze-Thaw Cycles: Samples were thawed and refrozen multiple times. | Prepare single-use aliquots of your samples before the initial freezing to avoid the need for thawing the entire sample more than once.[3] |
Data Presentation
Table 1: Reported Recovery Rates for Long-Chain Acyl-CoAs Using Different Methodologies
The recovery of long-chain acyl-CoAs is highly dependent on the chosen extraction and purification strategy. The table below summarizes reported recovery rates from various methods.
| Methodology | Tissue/Sample Type | Reported Recovery Rate | Reference |
| Modified Acetonitrile (B52724) Extraction with SPE | Various Rat Tissues | 70-80% | [9] |
| Acidic Buffer Homogenization + Organic Solvent | General Biological Samples | Varies by tissue and specific acyl-CoA | [3] |
| 10% Trichloroacetic Acid (TCA) + SPE | General | 25-70% (for short-chain) | [10] |
| 80% Methanol Extraction | Liver Tissue | High MS intensities reported (qualitative) | [11] |
Note: Recovery can be analyte- and matrix-dependent. The use of a suitable internal standard is essential for accurate quantification.
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods that combine solvent extraction with solid-phase extraction (SPE) for enhanced purity and recovery.[3][9]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
2-Propanol
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange SPE columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Nitrogen evaporator
Procedure:
-
Homogenization: a. In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. b. Homogenize thoroughly. c. Add 2.0 mL of 2-propanol and homogenize again.[9]
-
Extraction: a. Transfer the homogenate to a suitable tube. b. Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. c. Vortex vigorously for 5 minutes. d. Centrifuge at 4°C to pellet debris.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition a weak anion exchange SPE column with methanol, followed by water, and finally with the extraction buffer. b. Load the supernatant from the extraction step onto the SPE column. c. Wash the column with a series of solutions to remove impurities (e.g., first with an organic/aqueous mix, then with a weak acid like 2% formic acid). d. Elute the acyl-CoAs using a basic solution (e.g., 2% NH4OH in methanol, followed by 5% NH4OH in methanol).[3]
-
Sample Concentration: a. Combine the eluted fractions. b. Dry the sample under a gentle stream of nitrogen at room temperature. c. Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., LC-MS/MS). For long-chain acyl-CoAs, a solvent containing some organic modifier like acetonitrile may be necessary for complete solubilization.[11]
Visualizations
Caption: Key pathways leading to the degradation and loss of this compound.
Caption: Recommended workflow for sample preparation to ensure acyl-CoA stability.
Caption: Signaling role of BCFA-CoAs as ligands for nuclear receptors like PPARα.
References
- 1. mdpi.com [mdpi.com]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for Characterizing Adsorption‐Properties of Surfaces (APS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing collision energy for MS/MS fragmentation of 12-methyltridecanoyl-CoA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MS/MS fragmentation of 12-methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting collision energy for the MS/MS fragmentation of this compound?
It is crucial to empirically optimize the collision energy on your specific instrument. The methyl branch in this compound may influence the fragmentation pattern, and slight adjustments to the collision energy might be necessary to efficiently generate characteristic fragment ions. A recommended approach is to perform a collision energy ramping experiment, starting from a lower energy and gradually increasing it to find the value that maximizes the intensity of the desired product ions.
Q2: What are the expected key fragment ions for this compound in positive ion mode MS/MS?
A2: The most characteristic fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a neutral loss of 507 Da .[1] This will be the primary and most abundant transition to monitor.
Due to the methyl branch at the 12th carbon, you may also observe fragments resulting from cleavages around this branch point. The presence of a methyl group can create preferential fragmentation pathways, leading to ions that can help confirm the structure of the fatty acyl chain.[2][3][4]
| Precursor Ion (M+H)+ | Primary Product Ion | Description |
| [M+H]+ of this compound | [M+H - 507]+ | Neutral loss of 3'-phosphoadenosine 5'-diphosphate |
| [M+H]+ of this compound | Other diagnostic ions | Fragments resulting from cleavage at the methyl branch |
Q3: I am not seeing a strong signal for my precursor ion. What are some common causes?
A3: A weak precursor ion signal can stem from several factors throughout the experimental workflow. Here are some common troubleshooting steps:
-
Sample Preparation:
-
Degradation: Acyl-CoAs are susceptible to degradation. Ensure samples are kept on ice or at 4°C during preparation and stored at -80°C for long-term storage.
-
Extraction Efficiency: Evaluate your extraction protocol. Inefficient extraction will lead to low analyte concentration.
-
-
Liquid Chromatography:
-
Peak Shape: Poor peak shape (broadening or tailing) can reduce the signal intensity at the apex. This can be caused by issues with the mobile phase, column contamination, or sample solvent mismatch.[5][6]
-
Retention Time Shifts: If your analyte is eluting outside of the expected retention time window, you may miss it. This can be caused by changes in mobile phase composition, column degradation, or temperature fluctuations.[6]
-
-
Mass Spectrometer Source Conditions:
-
Ionization Suppression: The sample matrix can interfere with the ionization of your target analyte. Consider improving your sample cleanup or chromatographic separation.
-
Source Parameters: Optimize source parameters such as spray voltage, gas flows, and temperatures for your specific compound and flow rate.
-
Q4: My fragment ion intensity is low, even with a decent precursor signal. What should I check?
A4: Low fragment ion intensity, despite a good precursor signal, points towards suboptimal fragmentation conditions.
-
Collision Energy: This is the most critical parameter. The initial estimate may not be optimal for your instrument. Perform a collision energy optimization experiment by acquiring MS/MS spectra at a range of collision energies to find the value that yields the highest intensity for your target fragment.
-
Collision Gas Pressure: Ensure the collision gas pressure in your mass spectrometer is within the manufacturer's recommended range. Incorrect pressure will affect fragmentation efficiency.[7]
-
Instrument Calibration: An out-of-calibration instrument can lead to poor fragmentation and mass accuracy. Regularly calibrate your mass spectrometer according to the manufacturer's guidelines.
Q5: I am observing unexpected peaks or high background noise in my chromatogram. What could be the cause?
A5: High background or extraneous peaks can originate from various sources:
-
Contamination:
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize contamination.[5]
-
Sample Carryover: Implement a robust wash step between sample injections to prevent carryover from previous analyses.
-
-
Mobile Phase Issues:
-
Degradation: Mobile phases can degrade over time. Prepare fresh mobile phases regularly.
-
Additives: Ensure mobile phase additives are compatible with your mass spectrometer and are used at the appropriate concentration.[6]
-
-
Sample Matrix: Complex biological matrices can introduce a high number of interfering compounds. Enhance your sample preparation with additional cleanup steps like solid-phase extraction (SPE).
Experimental Protocols
Collision Energy Optimization Protocol
This protocol outlines the steps to determine the optimal collision energy for the MS/MS fragmentation of this compound.
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 µM) in a solvent compatible with your LC mobile phase.
-
Direct Infusion or LC-MS Introduction:
-
Direct Infusion (recommended for initial optimization): Infuse the standard solution directly into the mass spectrometer at a constant flow rate. This provides a stable signal for optimization.
-
LC-MS Introduction: If direct infusion is not possible, inject the standard onto your LC system and perform the optimization on the eluting peak.
-
-
MS1 Scan: Acquire a full MS1 scan to identify the [M+H]+ precursor ion of this compound.
-
Product Ion Scan with Collision Energy Ramping:
-
Set up a product ion scan experiment where the precursor ion is isolated.
-
Create a method that systematically varies the collision energy. Start with a range of 20 eV to 70 eV, with steps of 5 eV.
-
Acquire MS/MS spectra at each collision energy step.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected primary product ion ([M+H - 507]+).
-
Plot the intensity of the product ion against the corresponding collision energy.
-
The collision energy that produces the highest intensity for the product ion is the optimal collision energy.
-
| Parameter | Recommended Starting Point |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion | [M+H]+ of this compound |
| Product Ion for Optimization | [M+H - 507]+ |
| Collision Energy Range | 20 - 70 eV |
| Collision Energy Step Size | 5 eV |
Visualization
Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy for MS/MS fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. zefsci.com [zefsci.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
Minimizing ion suppression effects in 12-methyltridecanoyl-CoA LC-MS analysis.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 12-methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest (this compound), reduce the efficiency of its ionization in the mass spectrometer's source.[1][2] This leads to a decreased analyte signal, which can severely impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[2][3] Co-eluting matrix components can compete with the analyte for the limited charge available during the ionization process, leading to fewer analyte ions being formed and detected.[1] Given that this compound is often analyzed in complex biological matrices like plasma or cell extracts, which are rich in potentially interfering compounds, ion suppression is a significant challenge.[1][4]
Q2: What are the most common sources of ion suppression when analyzing biological samples for this compound?
A: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not sufficiently removed during sample preparation.[5] For long-chain acyl-CoAs like this compound, common culprits include:
-
Phospholipids (B1166683): These are abundant in plasma and serum and are notoriously problematic, often co-eluting with analytes in reversed-phase chromatography and causing significant ion suppression.[5][6]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers can decrease the efficiency of droplet formation and solvent evaporation in the ion source.[7][8]
-
Proteins and Peptides: While large proteins are often removed, residual peptides can still co-elute and interfere with ionization.[4][5]
-
Other Endogenous Molecules: Biological matrices contain a vast number of small molecules that can co-elute and compete for ionization.[5]
-
Exogenous Contaminants: Substances not originally in the sample, such as plasticizers from collection tubes or mobile phase additives like trifluoroacetic acid (TFA), can also cause ion suppression.[7][9]
Q3: My signal for this compound is low and inconsistent. How can I determine if ion suppression is the cause?
A: A post-column infusion experiment is a standard method to qualitatively assess when and to what degree ion suppression is occurring throughout your chromatographic run.[6][10] This technique involves injecting a blank, extracted matrix sample into the LC system while simultaneously infusing a standard solution of this compound directly into the mass spectrometer, post-column.[10] A stable signal will be observed until a region of ion suppression elutes from the column, at which point a dip in the signal will occur. If this dip coincides with the retention time of your analyte, it confirms that co-eluting matrix components are suppressing its signal.
Troubleshooting Guides
Issue: Significant ion suppression is detected at the retention time of this compound.
This guide provides a systematic approach to mitigating ion suppression through sample preparation, chromatography, and MS parameter adjustments.
Q4: How can I modify my sample preparation to reduce ion suppression?
A: A robust sample preparation protocol is the most effective way to minimize ion suppression by removing interfering matrix components before LC-MS analysis.[1][9] The choice of technique depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove phospholipids and other interferences while concentrating your analyte.[4][9] It is often considered the best approach for complex biological samples.[5]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating analytes from polar matrix components like salts.[4][9]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing phospholipids and may lead to more significant ion suppression compared to SPE or LLE.[4][5]
Table 1: Comparison of Sample Preparation Techniques for a Plasma Matrix
| Technique | Phospholipid Removal | Salt Removal | Throughput | Relative Cost | Overall Ion Suppression Risk |
| Protein Precipitation (PPT) | Poor | Fair | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Fair | Good | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | Low | High | Low |
Q5: What LC and MS parameter adjustments can mitigate ion suppression?
A: In addition to sample preparation, you can adjust your chromatographic and mass spectrometric conditions.
-
Chromatographic Separation: Improving the separation between this compound and interfering matrix components is crucial.[10]
-
Modify the Gradient: A shallower, longer gradient can improve resolution and separate the analyte from the suppression zone.[11]
-
Change the Column: Using a column with a different stationary phase can alter selectivity.[11] For analytes that may chelate, metal-free columns should be considered to avoid signal loss.[12]
-
Reduce Flow Rate: Lowering the flow rate into the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thus reducing signal suppression.[7][9]
-
-
Mass Spectrometry Ionization:
-
Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[7][9] If your instrumentation allows, testing your method with an APCI source is recommended.
-
Switch Ionization Polarity: Acyl-CoAs can be analyzed in both positive and negative ion modes.[13] Since fewer compounds typically ionize in negative mode, switching from positive to negative ESI may eliminate the specific interference.[7][9] Studies have shown that positive ion mode can be more sensitive for some fatty acyl-CoAs.[13]
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Diagnosis
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
T-piece and necessary fittings
-
Standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank matrix sample, extracted using your standard protocol
Procedure:
-
System Setup: Connect the LC outlet to one port of the T-piece. Connect the syringe pump outlet to the second port. Connect the third port to the MS inlet.
-
Analyte Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) directly into the mass spectrometer to obtain a stable signal baseline.
-
LC Method: Set up your standard LC gradient method.
-
Injection: Once a stable baseline for the infused analyte is achieved, inject the extracted blank matrix sample onto the LC column.
-
Data Acquisition: Acquire data in MRM or SIM mode for the this compound standard throughout the entire LC run.
-
Analysis: Examine the resulting chromatogram. A stable, flat baseline indicates no matrix effects. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.[10] Compare the retention time of any observed suppression with the known retention time of this compound from a standard injection.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
Objective: To remove phospholipids and other matrix interferences from a biological sample (e.g., plasma) prior to LC-MS analysis.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges
-
SPE vacuum manifold
-
Sample (e.g., 100 µL plasma)
-
Internal Standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water)
-
Wash Solvent (e.g., 5% Methanol (B129727) in water)
-
Elution Solvent (e.g., Acetonitrile or Methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Spike 100 µL of plasma with the internal standard. Add 400 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the cartridge go dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences and salts.
-
Elution: Elute the this compound and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS injection.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in the chromatography of branched-chain acyl-CoAs.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatography of branched-chain acyl-CoAs (BC-acyl-CoAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Problems
Q1: What are the common causes of peak tailing for my branched-chain acyl-CoA analytes?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in the chromatography of acyl-CoAs.[1] This can compromise resolution and lead to inaccurate quantification.[2][3] The primary causes include:
-
Secondary Interactions: Strong interactions can occur between the phosphate (B84403) groups of the CoA moiety and active sites on the column packing material, particularly acidic silanol (B1196071) groups.[1][4] Basic functional groups on the analyte can also contribute to this issue.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5][6][7] This is especially true for highly retained or active analytes.[7]
-
Column Degradation: Deterioration of the column, such as the formation of voids or a partially clogged inlet frit, can cause irregular flow paths and result in tailing peaks.[3][6][7]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of analytes, causing inconsistent interactions with the stationary phase.[7][8]
Q2: My peaks are fronting. What could be the cause and how can I fix it?
Peak fronting, where the first half of the peak is broader than the latter half, is often symptomatic of the following:[1]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to an uneven distribution on the column.[4][5]
-
Column Overload (Concentration Overload): A highly concentrated sample plug can cause fronting due to detector saturation or insufficient interaction with the stationary phase.[1][7] To address this, try reducing the sample concentration or injection volume.[5]
-
Column Collapse: Operating the column under harsh conditions outside its recommended pH or temperature range can cause physical damage to the packing material, resulting in fronting.[1][2][4]
Q3: I am observing split or shoulder peaks. What are the likely reasons?
Split peaks or the appearance of a shoulder on the main peak can be caused by several factors:[1]
-
Partially Blocked Inlet Frit: A blockage can cause the sample to follow multiple paths through the column.[1][6]
-
Void at the Column Inlet: Settling of the packing bed can create a void at the top of the column, leading to peak splitting.[1][6] This can happen if the mobile phase pH is too high and dissolves the silica.[6]
-
Mismatch between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[9] It is recommended to dissolve the sample in the mobile phase whenever possible.[9]
Method Development & Optimization
Q4: How can I optimize my mobile phase to improve the peak shape of branched-chain acyl-CoAs?
Mobile phase composition is critical for achieving good peak shape.[10][11] Here are some optimization strategies:
-
pH Adjustment: Adjusting the mobile phase pH can help to neutralize charged analytes and minimize secondary interactions with the column.[6] For reversed-phase chromatography, a pH of pKa ± 2 or more of the ionic sample is often recommended.[9]
-
Use of Additives: Buffers and ion-pairing reagents can be added to the mobile phase to improve separation.[10] For instance, ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) are commonly used in the analysis of acyl-CoAs.[12][13]
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can improve peak shape and resolution, especially for samples containing compounds with a wide range of polarities.[10][14]
Q5: What type of column is best suited for the analysis of branched-chain acyl-CoAs?
The choice of column is crucial for the successful separation of BC-acyl-CoAs.
-
Reversed-Phase C18 Columns: C18 columns are a common first choice for the separation of organic compounds of low to medium molecular weight and are widely used for acyl-CoA analysis.[15]
-
Specialty Columns: For resolving isomeric species, which is common with branched-chain acyl-CoAs, specialty columns may be required.[16][17] Some studies have shown good potential for C18 columns in separating long-chain BCFA isomers, while other specialized columns may outperform for short and medium-chain isomers.[8][18]
-
HILIC Columns: Hydrophilic Interaction Chromatography (HILIC) can be an alternative approach, with some methods utilizing a zwitterionic HILIC column to analyze a wide range of acyl-CoAs in a single run.[19]
Q6: What are the key considerations for sample preparation to ensure good peak shape?
Proper sample preparation is essential to avoid chromatographic issues.
-
Extraction: Acyl-CoAs are typically found in low abundance and require specific extraction methods.[16] A common approach involves extraction with cold methanol (B129727).[20]
-
Reconstitution Solvent: The solvent used to reconstitute the dried extract should be compatible with the mobile phase.[20] For short to medium-chain acyl-CoAs, a 50 mM ammonium acetate solution (pH 6.8) can be used. For medium to long-chain species, the same buffer with 20% acetonitrile (B52724) may be employed.[20]
-
Derivatization: Due to the amphiphilic nature of acyl-CoAs, which can lead to poor peak shape, a derivatization strategy such as phosphate methylation can be employed. This has been shown to achieve good peak shape and full coverage from free CoA to long-chain acyl-CoAs.[21]
Quantitative Data Summary
Table 1: Example Mobile Phase Compositions for Acyl-CoA Analysis
| Mobile Phase A | Mobile Phase B | Column Type | Application | Reference |
| H₂O/CH₃CN (85:15, v/v) with 0.05% TEA | H₂O/CH₃CN (10:90, v/v) with 0.05% TEA | Reversed-Phase | Long-chain and very-long-chain fatty acyl-CoAs | [22] |
| 15 mM Ammonium Hydroxide in Water | 15 mM Ammonium Hydroxide in Acetonitrile | Reversed-Phase C8 | Long-chain acyl-CoAs | [12] |
| Water with 40 mM Ammonium Acetate (pH 5) | Acetonitrile | Reversed-Phase C18 | Middle-chain acyl-CoAs | [23] |
| Water with 10 mM Ammonium Formate & 0.125% Formic Acid | Acetonitrile/Water (95:5) with same modifiers | HILIC | Polar metabolites including acylcarnitines | [24] |
| 60:40 Acetonitrile/Water with 10 mM Ammonium Acetate & 0.1% Acetic Acid | 90:10:0.1 Isopropanol/Acetonitrile/Water with same modifiers | Reversed-Phase C18 | Untargeted lipidomics | [24] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of Acyl-CoAs
This protocol is adapted from a method for analyzing acyl-CoAs in biological samples.[20]
-
Extraction: Homogenize tissue samples or cell pellets in cold methanol to extract acyl-CoAs and other metabolites.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Drying: Transfer the supernatant to a new tube and dry it down, for example, under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried pellet in an appropriate solvent immediately before analysis.
-
For short to medium-chain acyl-CoAs, dissolve the extract in 30 µL of 50 mM ammonium acetate, pH 6.8.
-
For medium to long-chain acyl-CoAs, dissolve the extract in 50 mM ammonium acetate with 20% acetonitrile.
-
-
Analysis: Analyze the reconstituted samples as soon as possible by LC-MS.
Protocol 2: General Reversed-Phase Chromatographic Separation of Acyl-CoAs
This is a generalized protocol based on common practices for acyl-CoA analysis.[12][22]
-
Column: Use a reversed-phase column, such as a C8 or C18, maintained at a controlled temperature (e.g., 40°C).[22]
-
Mobile Phase A: Prepare an aqueous mobile phase, for example, 15 mM ammonium hydroxide in water.[12]
-
Mobile Phase B: Prepare an organic mobile phase, for example, 15 mM ammonium hydroxide in acetonitrile.[12]
-
Flow Rate: Set a flow rate appropriate for the column dimensions, for example, 200 µL/min.[22]
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run a linear gradient to increase the percentage of mobile phase B over a set period to elute the acyl-CoAs of increasing chain length.
-
Wash the column with a high percentage of mobile phase B.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: General experimental workflow for acyl-CoA analysis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. youtube.com [youtube.com]
- 5. chemtech-us.com [chemtech-us.com]
- 6. silicycle.com [silicycle.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. Nacalai USA, Inc. | Product | Column Selection Guide [nacalaiusa.com]
- 16. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Preventing hydrolysis of 12-methyltridecanoyl-CoA in aqueous solutions.
Welcome to the technical support center for 12-methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in aqueous solutions, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in aqueous solutions a concern?
A1: this compound is a long-chain branched fatty acyl-coenzyme A. The molecule contains a thioester bond which is vital for its biological activity in various metabolic pathways. This thioester bond is susceptible to hydrolysis in aqueous environments, breaking down into coenzyme A and 12-methyltridecanoic acid. This degradation can lead to inaccurate experimental results, loss of biological activity, and inconsistent assay performance.
Q2: What are the main factors that contribute to the hydrolysis of this compound?
A2: The hydrolysis of this compound is primarily influenced by two factors:
-
Chemical Hydrolysis: This is a non-enzymatic process influenced by the chemical environment. Key factors include pH and temperature. Higher pH (alkaline conditions) and elevated temperatures significantly accelerate the rate of hydrolysis.[1][2]
-
Enzymatic Hydrolysis: Biological samples often contain enzymes called acyl-CoA thioesterases (or hydrolases) that specifically catalyze the cleavage of the thioester bond.[3][4][5] The presence of these enzymes, even in minute amounts, can rapidly degrade the molecule.
Q3: How should I store this compound to ensure its long-term stability?
A3: For long-term storage, this compound should be kept as a dry powder or dissolved in a suitable organic solvent like ethanol (B145695). It should be stored at -20°C or lower in a tightly sealed glass vial with a Teflon-lined cap.[6] Before use, allow the container to warm to room temperature before opening to prevent condensation, which can introduce water and promote hydrolysis.
Q4: I need to use this compound in an aqueous buffer for my experiment. What is the best way to prepare the solution?
A4: Due to the low aqueous solubility of long-chain acyl-CoAs, a specific protocol is recommended.[7] Please refer to the detailed "Experimental Protocol for Preparing Aqueous Solutions of this compound" in the section below. The general principle involves dissolving it in a small amount of organic solvent first, followed by dispersion into the aqueous buffer, often with the aid of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) or through sonication.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity in my assay. | Hydrolysis of this compound. | 1. Prepare fresh aqueous solutions of this compound for each experiment. 2. Check the pH of your buffer; aim for a slightly acidic to neutral pH (6.0-7.0). 3. Perform experiments at the lowest feasible temperature. 4. If using biological extracts, consider the presence of thioesterases. |
| Precipitate forms when adding this compound to my aqueous buffer. | Low solubility and aggregation above the critical micelle concentration (CMC).[7][8] | 1. Follow the recommended protocol for solubilization using a carrier protein like fatty acid-free BSA or sonication. 2. Ensure the final concentration is below the CMC if possible, or that it is properly micellized if working above the CMC. |
| My blank controls show high background signal. | Spontaneous hydrolysis of this compound in the assay buffer. | 1. Prepare the reaction mix without the enzyme/cell lysate and incubate for the same duration as the experiment to quantify the background hydrolysis. Subtract this from your experimental values. 2. Optimize the buffer pH to be slightly acidic (pH 6.0-6.5) to reduce the rate of chemical hydrolysis.[2] |
| Rapid loss of activity when using cell lysates or tissue homogenates. | High activity of endogenous acyl-CoA thioesterases.[4][5] | 1. Consider adding a broad-spectrum thioesterase inhibitor to your assay buffer (note: inhibitors can have off-target effects). 2. Minimize the incubation time of this compound with the biological sample. 3. Partially purify your protein of interest to remove contaminating thioesterases. |
Factors Influencing the Stability of this compound in Aqueous Solutions
| Factor | Effect on Hydrolysis Rate | Recommendation | Supporting Evidence |
| pH | Increases significantly at alkaline pH (>7.5). More stable at neutral to slightly acidic pH. | Maintain aqueous solutions at a pH between 6.0 and 7.0. | Thioesters are more prone to hydrolysis at higher pH.[1] |
| Temperature | Increases with higher temperature. | Prepare solutions on ice and conduct experiments at the lowest practical temperature. Store stock solutions at -20°C or below. | Chemical reaction rates, including hydrolysis, are temperature-dependent.[1] |
| Enzymatic Activity | Can be very rapid in the presence of acyl-CoA thioesterases. | If using biological samples, work quickly, keep samples cold, and consider the use of thioesterase inhibitors. | Acyl-CoA hydrolases are present in many biological preparations.[3][4] |
| Buffer Composition | Certain components can affect stability. For example, some reducing agents like TCEP can increase hydrolysis.[9][10] | Use simple buffers like HEPES or phosphate (B84403). If additives are necessary, validate their impact on substrate stability. | The choice of buffer can influence the stability of enzymes and their substrates.[11] |
| Concentration | At high concentrations, it can form micelles, which may alter its stability and availability. | Be aware of the critical micelle concentration (CMC) and its potential impact on your experiment. | Long-chain acyl-CoAs are known to form micelles in aqueous solutions.[8] |
Experimental Protocols
Protocol for Preparing Aqueous Solutions of this compound
This protocol is designed to improve the solubility and minimize the hydrolysis of this compound in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Your desired aqueous experimental buffer (pre-chilled to 4°C)
-
Bath sonicator
Method 1: Using a Carrier Protein (BSA)
-
Prepare a BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in your experimental buffer.
-
Prepare a Concentrated Stock of this compound: Weigh out the required amount of this compound and dissolve it in a minimal volume of anhydrous ethanol to create a concentrated stock solution (e.g., 10-20 mM).
-
Complexation with BSA: While vortexing the 10% BSA solution, slowly add the ethanolic stock of this compound to achieve the desired final concentration. The molar ratio of BSA to acyl-CoA should be at least 1:1.
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes with gentle shaking to allow for complex formation.
-
Final Dilution: The this compound:BSA complex can now be diluted to the final working concentration in your experimental buffer.
Method 2: Using Sonication
-
Prepare a Concentrated Stock of this compound: As in Method 1, dissolve the this compound powder in a minimal volume of anhydrous ethanol.
-
Dispersion in Buffer: While vortexing your chilled experimental buffer, slowly add the ethanolic stock to the desired final concentration. The solution may appear cloudy.
-
Sonication: Place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solution becomes clear or a uniform suspension. Keep the water in the sonicator cool to avoid heating the sample.
-
Immediate Use: Use the sonicated solution immediately in your experiment to prevent re-aggregation and hydrolysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading | MDPI [mdpi.com]
Selection of an appropriate internal standard for 12-methyltridecanoyl-CoA quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 12-methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a robust method for this compound quantification?
A1: The selection of an appropriate internal standard (IS) is the most critical step. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. This compensates for variations in sample preparation and instrument response, ensuring accurate and precise quantification.
Q2: What are the primary options for an internal standard for this compound?
A2: There are two main recommended strategies for selecting an internal standard for a branched-chain acyl-CoA like this compound:
-
Odd-Chain Fatty Acyl-CoAs: These are structurally similar to the analyte but are not naturally abundant in most biological systems. Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for the quantification of long-chain acyl-CoAs.[1][2]
Q3: Which internal standard should I choose: an odd-chain acyl-CoA or a stable isotope-labeled one?
A3: The choice depends on the resources available and the required level of accuracy.
-
Heptadecanoyl-CoA (C17:0-CoA) is a practical and commercially available option that has been successfully used for quantifying long-chain acyl-CoAs.[1][2] It is a cost-effective choice for many applications.
-
A Stable Isotope-Labeled (SIL) internal standard is the preferred choice for the highest accuracy and precision, as it co-elutes with the analyte and experiences the same matrix effects.[3] Given the lack of a commercial SIL standard for this compound, you would likely need to generate a library of SIL acyl-CoAs using the "Stable Isotope Labeling by Essential nutrients in Cell culture" (SILEC) method with labeled pantothenate ([13C3,15N1]-pantothenate).[3][4]
Q4: How does the branched-chain structure of this compound affect the choice of internal standard?
A4: The branched-chain structure can influence the chromatographic retention time and ionization efficiency compared to a straight-chain acyl-CoA. While an odd-chain straight-chain acyl-CoA like C17:0-CoA is a good starting point, it is crucial to validate its performance. Ideally, a branched-chain odd-numbered acyl-CoA would be a closer structural analog, but these are not commonly available. For the highest accuracy, a SIL version of the analyte itself is always the best option.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Quantification Results | Inappropriate internal standard that does not track the analyte's behavior during sample preparation or analysis. | 1. Validate your internal standard: Perform a validation study to ensure the recovery of the internal standard is similar to the analyte across a range of concentrations. 2. Consider a stable isotope-labeled internal standard: If using an odd-chain standard, high variability may indicate that its behavior is too different from your branched-chain analyte. Generating a SIL standard via the SILEC method should improve precision.[3] |
| Poor Peak Shape or Low Signal Intensity | Suboptimal Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. Acyl-CoAs can be challenging to analyze due to their amphipathic nature. | 1. Optimize LC conditions: Use a C18 reversed-phase column and consider ion-pairing agents in the mobile phase to improve peak shape. 2. Optimize MS parameters: For electrospray ionization (ESI), use positive ion mode. Monitor for the characteristic neutral loss of 507.0 Da from the [M+H]+ precursor ion.[5] |
| Internal Standard Signal is Too High or Too Low | Incorrect concentration of the internal standard was added to the samples. | 1. Optimize IS concentration: The concentration of the internal standard should be in the mid-range of the expected analyte concentrations in your samples. 2. Prepare fresh dilutions: Ensure the accuracy of your internal standard stock and working solutions. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting compounds from the biological matrix are interfering with the ionization of the analyte and/or internal standard. | 1. Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components. 2. Use a stable isotope-labeled internal standard: A SIL IS will co-elute with the analyte and be affected by the same matrix effects, thus providing accurate correction.[3] |
Experimental Protocols
Protocol 1: Quantification of this compound using Heptadecanoyl-CoA as an Internal Standard
This protocol outlines the general steps for quantifying this compound in a biological matrix using a commercially available odd-chain acyl-CoA as the internal standard.
1. Materials:
-
This compound standard
-
Heptadecanoyl-CoA (C17:0-CoA) internal standard (commercially available from suppliers such as Cayman Chemical or MedChemExpress).[1][2]
-
Solvents for extraction (e.g., isopropanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
2. Sample Preparation:
-
Homogenize the biological sample (e.g., cell pellet, tissue) in a cold extraction solvent.
-
Spike the homogenate with a known amount of heptadecanoyl-CoA internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the precursor ion [M+H]+ to the product ion resulting from the neutral loss of 507.0 Da.[5]
-
Heptadecanoyl-CoA (IS): Monitor the transition of its precursor ion [M+H]+ to the product ion resulting from the neutral loss of 507.0 Da.
-
-
4. Data Analysis:
-
Generate a calibration curve using known concentrations of this compound standard spiked with a constant concentration of the heptadecanoyl-CoA internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of heptadecanoyl-CoA for each standard and sample.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
5. Method Validation:
-
Assess the linearity, accuracy, precision, and recovery of the method according to established guidelines. The recovery of heptadecanoyl-CoA should be demonstrated to be similar to that of this compound.
Protocol 2: Generation and Use of a Stable Isotope-Labeled Internal Standard Library (SILEC)
This protocol provides a high-level overview of generating a library of stable isotope-labeled acyl-CoAs for use as internal standards.
1. Materials:
-
Cell line for generating labeled standards (e.g., HEK293T)
-
Cell culture medium deficient in pantothenate
-
[13C3,15N1]-pantothenate
-
Dialyzed fetal bovine serum
-
Standard cell culture and harvesting reagents
2. Generation of SIL Internal Standards:
-
Culture the chosen cell line in a pantothenate-free medium supplemented with [13C3,15N1]-pantothenate and dialyzed serum for several passages to ensure complete labeling of the cellular CoA pool.[3][4]
-
Harvest the labeled cells. These cells now contain a library of stable isotope-labeled acyl-CoAs, including labeled this compound (if it is present in these cells).
3. Sample Preparation and Analysis:
-
Add a known amount of the labeled cell lysate (the SIL internal standard library) to your experimental samples before extraction.
-
Follow the sample preparation and LC-MS/MS analysis steps outlined in Protocol 1.
-
In the MS analysis, you will monitor the MRM transitions for both the native (from your sample) and the labeled (from the SIL IS) this compound.
4. Data Analysis:
-
Calculate the ratio of the peak area of the native analyte to the peak area of the labeled internal standard in each sample.
-
Quantify the amount of this compound in your samples relative to a calibration curve prepared with unlabeled standard and the SIL IS.
Data Presentation
Table 1: Comparison of Potential Internal Standards for this compound Quantification
| Internal Standard Type | Example | Commercial Availability | Pros | Cons |
| Odd-Chain Acyl-CoA | Heptadecanoyl-CoA (C17:0-CoA) | Readily available | - Cost-effective - Simple to implement - Good track record for long-chain acyl-CoA analysis | - Not structurally identical to the branched-chain analyte - May have different chromatographic behavior and ionization efficiency - Requires thorough validation of recovery |
| Stable Isotope-Labeled Acyl-CoA | [13C,15N]-12-methyltridecanoyl-CoA | Not commercially available | - "Gold standard" for accuracy and precision[3] - Identical chemical and physical properties to the analyte - Co-elutes with the analyte, correcting for matrix effects | - Requires in-house generation via SILEC method, which is time-consuming and requires expertise - Higher initial cost and effort |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Recovery of 12-Methyltridecanoyl-CoA from Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction and recovery of 12-methyltridecanoyl-CoA from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recovering this compound from biological matrices?
A1: The primary challenges stem from the inherent instability of the thioester bond, the low endogenous concentrations of acyl-CoAs, and the complexity of biological samples. Key issues include enzymatic degradation by thioesterases upon cell lysis, chemical hydrolysis (especially at neutral or alkaline pH), and low extraction efficiency from complex lipid and protein matrices.[1][2]
Q2: What is the best way to store tissue or cell samples to ensure the stability of this compound?
A2: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.
Q3: What type of internal standard is recommended for the quantification of this compound?
A3: An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar odd-chain or branched-chain acyl-CoA that is not naturally present in the sample can be used. The internal standard should be added as early as possible during the sample preparation process to account for extraction losses.[1]
Q4: How critical is the pH of the extraction buffer?
A4: The pH of the extraction buffer is critical for the stability of the thioester bond. Acyl-CoAs are most stable in a slightly acidic environment (pH 4-6).[2] Extraction protocols often utilize buffers with a pH around 4.9 to minimize chemical hydrolysis.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Enzymatic Degradation: Cellular thioesterases are released upon cell lysis and can rapidly degrade the target analyte. | Immediate Quenching: Flash-freeze tissue samples in liquid nitrogen. For cell cultures, quench metabolism with a pre-chilled organic solvent like methanol (B129727) at -80°C.[2] |
| Chemical Hydrolysis: The thioester bond is unstable at neutral or alkaline pH. | Use Acidic Buffers: Employ an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, to maintain stability.[1][2][3] | |
| Incomplete Cell Lysis and Extraction: The analyte may not be efficiently released from the cellular matrix. | Thorough Homogenization: Use a glass homogenizer for tissue samples to ensure complete disruption. Optimize the solvent-to-tissue ratio. | |
| Inefficient Solid-Phase Extraction (SPE): The analyte may not be binding to or eluting properly from the SPE column. | Optimize SPE Protocol: Ensure proper conditioning and equilibration of the SPE column. Test different wash and elution solvents to maximize recovery. | |
| Poor Chromatographic Peak Shape | Suboptimal Reconstitution Solvent: The solvent used to redissolve the dried extract may be incompatible with the initial mobile phase. | Solvent Matching: Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase of your liquid chromatography method. |
| Column Overload: Injecting too much sample can lead to broad or asymmetric peaks. | Dilute Sample: Try injecting a more diluted sample. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in the time taken for sample processing can lead to different levels of degradation. | Standardize Workflow: Work quickly and consistently, keeping all samples on ice throughout the extraction process.[1] |
| Precipitation of Analyte: The analyte may be precipitating out of solution during storage or analysis. | Check Solubility: Ensure the analyte is fully dissolved in the reconstitution solvent. Gentle vortexing and brief sonication may help. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction method and the biological matrix. The following table summarizes reported recovery rates from different methodologies, which can be used as a benchmark for optimizing the recovery of this compound.
| Extraction Method | Biological Matrix | Reported Recovery (%) | Reference |
| Acetonitrile (B52724)/2-Propanol Extraction with SPE | Rat Liver | 93-104% (for various acyl-CoAs) | [4] |
| KH2PO4 Buffer Homogenization, Acetonitrile Extraction, and SPE | Rat Tissues (Heart, Kidney, Muscle) | 70-80% | [3] |
| Organic Solvent Extraction | Mammalian Cells | Good recovery for a wide range of acyl-CoAs | [5] |
Experimental Protocols
Protocol 1: Acetonitrile/Isopropanol-Based Extraction with Solid-Phase Extraction (SPE)
This protocol is adapted from methods developed for the extraction of a broad range of long-chain acyl-CoAs from tissues.[1][3]
Materials:
-
Frozen tissue sample (~100 mg)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., a C17 or other appropriate branched-chain acyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, homogenize the frozen tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Solvent Extraction: Add 2 mL of isopropanol and homogenize again. Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.
-
Dilution: Transfer the upper phase to a new tube and dilute with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the diluted extract onto the column.
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of 2% formic acid.
-
Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol, followed by 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration: Combine the eluted fractions and dry under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Methanol-Based Extraction for Cultured Cells
This protocol is a general method for the extraction of acyl-CoAs from cultured cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (-80°C) containing internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting and Quenching:
-
Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add ice-cold methanol (-80°C) with internal standard directly to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and then resuspend the pellet in ice-cold methanol (-80°C) with internal standard.
-
-
Lysis and Protein Precipitation: Vortex the cell lysate vigorously and incubate on ice for 10 minutes to ensure complete lysis and protein precipitation.
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Sample Concentration: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the baseline separation of C14:0 acyl-CoA isomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the baseline separation of C14:0 acyl-CoA isomers, primarily focusing on myristoyl-CoA and its branched-chain counterparts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving baseline separation of C14:0 acyl-CoA isomers?
A1: The main challenges stem from the high structural similarity between myristoyl-CoA (n-C14:0-CoA) and its branched-chain isomers (e.g., iso-C14:0-CoA, anteiso-C14:0-CoA). These molecules have the same molecular weight and elemental composition, leading to identical mass-to-charge ratios (m/z) in mass spectrometry. Their similar physicochemical properties, such as hydrophobicity and polarity, make chromatographic separation difficult, often resulting in co-elution or poor resolution.
Q2: Which analytical technique is most suitable for separating C14:0 acyl-CoA isomers?
A2: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most effective technique. UHPLC provides the high-resolution chromatographic separation necessary to distinguish between isomers, while tandem mass spectrometry offers the sensitivity and selectivity for accurate detection and quantification.[1][2][3]
Q3: What type of HPLC column is recommended for this separation?
A3: A reversed-phase C18 column is a common and effective choice for the separation of long-chain fatty acyl-CoAs and their isomers.[3][4] The hydrophobicity of the C18 stationary phase allows for differential retention of the straight-chain myristoyl-CoA and its more compact branched-chain isomers. For particularly challenging separations, columns with different selectivities, such as those with phenyl-hexyl or embedded polar groups, could be explored.
Q4: How does the mobile phase composition affect the separation of C14:0 acyl-CoA isomers?
A4: The mobile phase composition is a critical factor in achieving baseline separation. The choice of organic solvent (typically acetonitrile (B52724) or methanol), the aqueous component, and any additives (e.g., ammonium (B1175870) acetate (B1210297), formic acid) will influence the retention and selectivity of the isomers.[5] A shallow gradient elution, where the organic solvent concentration is increased slowly, can often improve the resolution of closely eluting isomers.
Q5: Can I use mass spectrometry alone to differentiate between C14:0 acyl-CoA isomers?
A5: No, a single stage of mass spectrometry cannot differentiate between isomers as they have the same m/z ratio. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns. While fragmentation may show subtle differences between isomers, it is often not sufficient for unambiguous identification and quantification without prior chromatographic separation. Therefore, a combination of liquid chromatography and tandem mass spectrometry is essential.
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Symptoms:
-
A single broad peak where two or more isomers are expected.
-
Shoulders on the main peak, indicating incomplete separation.[6]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Mobile Phase Gradient | Decrease the ramp of the organic solvent gradient. For example, if the gradient is 20-80% B in 10 minutes, try extending it to 20 minutes. | A shallower gradient increases the time the analytes interact with the stationary phase, enhancing the separation of closely eluting compounds. |
| Incorrect Mobile Phase Composition | Systematically vary the organic solvent (e.g., switch from acetonitrile to methanol (B129727) or use a mixture). Also, optimize the concentration of the mobile phase additive (e.g., ammonium acetate). | Different organic solvents can alter the selectivity of the separation. The ionic strength of the mobile phase can also influence the retention of these polar molecules.[5] |
| Inappropriate Column Chemistry | If using a standard C18 column, consider a column with a different selectivity, such as a C30 column or one with a different bonding chemistry. | While C18 is a good starting point, some isomer separations may require a stationary phase with different retention mechanisms.[3] |
| Elevated Column Temperature | Decrease the column temperature in increments of 5°C. | Lowering the temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, leading to better resolution. |
Problem 2: Peak Splitting or Tailing
Symptoms:
-
A single analyte peak appears as two or more smaller, closely spaced peaks.[7][8]
-
The peak exhibits an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. | If the sample solvent is stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to peak distortion. |
| Column Contamination or Degradation | Backflush the column with a strong solvent. If the problem persists, replace the column. | Contaminants at the head of the column can disrupt the sample band, causing peak splitting. Over time, the stationary phase can degrade, leading to poor peak shape.[8] |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent to the mobile phase, such as a low concentration of trifluoroacetic acid (TFA), if compatible with MS detection. | Active sites on the silica (B1680970) backbone of the stationary phase can cause secondary interactions with the analyte, leading to tailing. A competing agent can block these sites. |
| Co-elution of Isomers Presenting as a Split Peak | Optimize the chromatographic method for better resolution (see Problem 1). | What appears to be a split peak may actually be two co-eluting isomers. Improving the separation will resolve them into distinct peaks.[7] |
Problem 3: Low Signal Intensity or Poor Ionization
Symptoms:
-
Low peak intensity for the C14:0 acyl-CoA isomers, even at expected concentrations.
-
Inconsistent signal response between injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Ion Source Settings | Optimize ion source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. | Proper ionization is crucial for sensitive MS detection. These parameters should be optimized specifically for acyl-CoA compounds. |
| Matrix Effects | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. | Endogenous compounds in biological samples can suppress the ionization of the target analytes. |
| Degradation of Acyl-CoA Thioesters | Keep samples cold and analyze them as quickly as possible after preparation. Use a buffered mobile phase to maintain a stable pH.[5] | Acyl-CoA thioesters can be unstable and prone to hydrolysis, especially at non-neutral pH and elevated temperatures. |
| Presence of Adducts | Use high-purity solvents and glassware to minimize contamination with salts (e.g., sodium, potassium). Consider the use of mobile phase additives that promote the formation of a single, desired adduct. | The formation of multiple adducts can dilute the signal of the primary ion of interest. |
Experimental Protocols
UHPLC-MS/MS Method for C14:0 Acyl-CoA Isomer Separation
This protocol is a general guideline and should be optimized for your specific instrumentation and sample type. It is based on established methods for the analysis of a broad range of acyl-CoAs.[2][3][5]
1. Sample Preparation (from cell culture or tissue)
-
Homogenize cells or tissue in a cold extraction solvent (e.g., acetonitrile/methanol/water with a suitable buffer).
-
Centrifuge to pellet proteins and cellular debris.
-
Consider a solid-phase extraction (SPE) cleanup step using a C18 or mixed-mode cartridge to remove interfering substances and concentrate the acyl-CoAs.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
2. UHPLC Parameters
| Parameter | Recommendation |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 5-10 mM ammonium acetate or 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 5-10 mM ammonium acetate or 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and slowly increase to a high percentage (e.g., 90-95%) over 15-20 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C (can be optimized) |
| Injection Volume | 1 - 5 µL |
3. Mass Spectrometry Parameters
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z for C14:0 acyl-CoA (protonated molecule) |
| Product Ion (Q3) | A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the adenosine (B11128) diphosphate (B83284) portion) |
| Collision Energy | Optimize for the specific precursor-product transition. |
| Source Parameters | Optimize capillary voltage, gas flows, and temperature for maximal signal. |
Quantitative Data Summary
The following table provides a hypothetical representation of expected chromatographic behavior for C14:0 acyl-CoA isomers based on general chromatographic principles. Actual retention times will vary depending on the specific chromatographic conditions. Branched-chain isomers are generally less retained on reversed-phase columns compared to their linear counterparts due to their smaller hydrodynamic volume.
| Analyte | Expected Relative Retention Time (vs. Myristoyl-CoA) | Expected Peak Shape |
| Myristoyl-CoA (n-C14:0-CoA) | 1.00 (Reference) | Symmetrical |
| iso-C14:0-CoA | < 1.00 | Symmetrical |
| anteiso-C14:0-CoA | < 1.00 | Symmetrical |
Visualizations
Logical Troubleshooting Workflow for Poor Isomer Resolution
Caption: A logical workflow for troubleshooting poor resolution of C14:0 acyl-CoA isomers.
Experimental Workflow for C14:0 Acyl-CoA Isomer Analysis
Caption: A typical experimental workflow for the analysis of C14:0 acyl-CoA isomers.
Signaling Pathway Context (Hypothetical)
While there isn't a single defined "signaling pathway" for C14:0 acyl-CoA isomer separation, their biological relevance lies in their differential incorporation into metabolic pathways. This diagram illustrates this concept.
Caption: Differential roles of C14:0 acyl-CoA isomers in cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Enhancing the ionization efficiency of 12-methyltridecanoyl-CoA in ESI-MS.
Welcome to the technical support center for the analysis of 12-methyltridecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the ESI-MS analysis of this compound.
Q1: Why is the signal intensity for my this compound consistently low?
A1: Low signal intensity for long-chain acyl-CoAs like this compound is a frequent issue that can arise from several factors:
-
Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode.[1][2][3] Ensure you are operating in the positive ion mode for the best signal response.
-
Inefficient Ionization: The large and amphipathic nature of CoA esters can result in poor ionization efficiency. The composition of the mobile phase is critical. Using modifiers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly enhance protonation and signal intensity.[2]
-
In-Source Fragmentation: Acyl-CoAs can fragment within the ESI source if parameters like the cone voltage or capillary temperature are set too high.[2] This fragmentation breaks down the molecule before it can be detected as the desired precursor ion, thus reducing its apparent intensity.
-
Adduct Formation: The signal can be distributed among multiple ionic species, primarily the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺).[2][3][4] This division of the total ion current lowers the intensity of any single species.
-
Sample Degradation: Acyl-CoAs are chemically unstable, especially in aqueous solutions that are not pH-controlled.[2][5] Hydrolysis of the thioester bond can lead to significant loss of the target analyte.
Q2: Should I use positive or negative ion mode for analyzing this compound?
A2: For the analysis of long-chain acyl-CoAs, positive ion mode is generally recommended. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for these molecules.[1][3] In positive ion mode, you will typically observe the protonated molecule [M+H]⁺ as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.
Q3: What is the characteristic fragmentation pattern for this compound in MS/MS?
A3: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic neutral loss of the phosphorylated ADP moiety, which corresponds to a loss of 507.0 Da from the precursor ion.[1][3] This fragmentation is highly specific and is often used for selected reaction monitoring (SRM) experiments to enhance sensitivity and specificity.
Q4: How can I minimize adduct formation and improve the signal of my target ion?
A4: Adduct formation, particularly with sodium and potassium, can be a significant issue that complicates spectra and reduces the intensity of the protonated molecule [M+H]⁺.[4][6] To minimize adduct formation:
-
Use High-Purity Solvents and Reagents: Ensure that your mobile phases and sample preparation reagents are of high purity to minimize contamination with sodium and potassium salts.[4]
-
Optimize Mobile Phase Additives: The use of mobile phase modifiers like ammonium formate or ammonium acetate can promote the formation of the protonated molecule over salt adducts.[2][6]
-
Control Sample Matrix Effects: Biological samples can have high concentrations of salts.[4] Implement rigorous sample preparation procedures, such as solid-phase extraction (SPE), to remove these interfering substances.[5]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the ESI-MS analysis of this compound.
Guide 1: Diagnosing and Resolving Low Signal Intensity
If you are experiencing low signal intensity for this compound, follow these steps systematically to identify and address the root cause.
Guide 2: Optimizing ESI Source Parameters
The following table provides recommended starting points for ESI source parameter optimization for long-chain acyl-CoAs. These parameters should be systematically adjusted to achieve a stable and intense signal.
| Parameter | Recommended Range | Purpose & Considerations |
| Ionization Mode | Positive | Generally provides higher sensitivity for acyl-CoAs.[1][2][3] |
| Capillary Voltage | 2.5 - 4.5 kV | Optimize for a stable spray. Lower voltages can sometimes reduce in-source fragmentation.[7] |
| Cone Voltage | 20 - 60 V | Critical for ion transmission and can influence in-source fragmentation. Higher values may increase fragmentation. |
| Source Temperature | 100 - 130 °C | Aids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.[2] |
| Desolvation Gas Temp. | 350 - 500 °C | Facilitates droplet evaporation. Higher temperatures can improve signal but may also promote degradation if too high.[2] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in solvent evaporation. Optimize for signal stability and intensity.[2] |
| Nebulizer Gas Pressure | 30 - 60 psi | Controls the formation of the aerosol. Adjust for a stable spray.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis of this compound.
Protocol 1: Sample Preparation from Cultured Cells
This protocol outlines a general procedure for the extraction of long-chain acyl-CoAs from cultured mammalian cells.
-
Cell Harvesting: Pellet approximately 1-10 million cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove residual media components. Centrifuge again and discard the supernatant.
-
Lysis & Extraction: Add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v).[2] Vortex vigorously for 1 minute to lyse the cells and solubilize the metabolites.
-
Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.[2]
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried pellet in 50-100 µL of a solution that is compatible with your initial LC-MS mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate).[2] Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an LC-MS vial for analysis.
Protocol 2: Mobile Phase Preparation
The choice of mobile phase is critical for achieving good chromatographic separation and efficient ionization.
-
Mobile Phase A (Aqueous):
-
10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Preparation: Dissolve 63.1 mg of ammonium formate in 100 mL of LC-MS grade water. Add 100 µL of formic acid.
-
-
Mobile Phase B (Organic):
-
10 mM Ammonium Formate in 90:10 (v/v) Isopropanol (B130326):Acetonitrile with 0.1% Formic Acid.
-
Preparation: Dissolve 63.1 mg of ammonium formate in a mixture of 90 mL isopropanol and 10 mL of acetonitrile. Add 100 µL of formic acid.
-
Note: The use of trifluoroacetic acid (TFA) as a mobile phase additive should be avoided as it is known to cause severe ion suppression in ESI-MS.[2]
Visualizations
Factors Affecting Ionization of this compound
// Factors node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; mp [label="Mobile Phase\n(pH, Additives)", shape=ellipse]; sp [label="Source Parameters\n(Voltage, Temp, Gas)", shape=ellipse]; matrix [label="Matrix Effects\n(Ion Suppression)", shape=ellipse];
mp -> droplet_formation; sp -> desolvation; matrix -> ion_formation; } Factors influencing the ionization of this compound.
Workflow for Optimizing ESI-MS Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Synthesis and characterization of 13C-labeled 12-methyltridecanoyl-CoA as a standard.
For researchers, scientists, and drug development professionals engaged in metabolomics and lipidomics, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. This guide provides a comprehensive comparison of a custom-synthesized, 13C-labeled 12-methyltridecanoyl-CoA internal standard with a commercially available alternative, heptadecanoyl-CoA. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist in the selection of the most appropriate standard for specific analytical needs.
Introduction to Acyl-CoA Internal Standards
Internal standards are essential for correcting variations in sample preparation and instrument response in mass spectrometry-based quantification. Ideally, an internal standard should be chemically identical to the analyte of interest but isotopically labeled to be distinguishable by mass. While a wide range of straight-chain acyl-CoA standards are available, standards for branched-chain fatty acyl-CoAs, such as this compound, are not readily accessible. This guide outlines the synthesis and characterization of a 13C-labeled this compound and compares it to a commercially available straight-chain analog.
Comparison of Physicochemical and Spectroscopic Properties
The following tables provide a summary of the key properties of the proposed 13C-labeled this compound and a commercially available heptadecanoyl-CoA standard.
| Property | 13C-12-Methyltridecanoyl-CoA (Proposed) | Heptadecanoyl-CoA (Commercial Alternative) |
| Formula | C₃₅¹³CH₆₈N₇O₁₇P₃S | C₃₈H₆₈N₇O₁₇P₃S |
| Molecular Weight (Monoisotopic) | 1002.40 g/mol | 1020.0 g/mol |
| Isotopic Label | ¹³C at the 12-methyl position | Typically unlabeled or deuterated |
| Chain Type | Branched-chain | Straight-chain |
| Availability | Custom synthesis required | Commercially available from vendors like Cayman Chemical[1] |
Mass Spectrometry Data Comparison
| Feature | 13C-12-Methyltridecanoyl-CoA (Predicted) | Heptadecanoyl-CoA (Reported) |
| Precursor Ion [M+H]⁺ | m/z 1003.4 | m/z 1021.0 |
| Major Fragment Ion (Neutral Loss of 507 Da) | m/z 496.4 | m/z 514.0 |
| Characteristic Acyl Group Fragments | Fragments corresponding to cleavage at the branch point | Characteristic fragments from the straight alkyl chain |
Nuclear Magnetic Resonance (NMR) Data Comparison
| Feature | 13C-12-Methyltridecanoyl-CoA (Predicted) | Heptadecanoyl-CoA (Predicted) |
| ¹H-NMR: Methyl Group Signal | Doublet for the ¹³CH₃ group, ~0.8-0.9 ppm | Triplet for the terminal CH₃ group, ~0.8-0.9 ppm |
| ¹³C-NMR: Labeled Carbon Signal | Enhanced signal for the ¹³CH₃ carbon, ~19-20 ppm | Natural abundance signal for the terminal CH₃ carbon, ~14 ppm |
| ¹³C-NMR: Carbonyl Carbon | ~173 ppm | ~173 ppm |
Experimental Protocols
Synthesis of ¹³C-Labeled this compound
The synthesis of ¹³C-labeled this compound is a multi-step process that begins with the synthesis of the corresponding ¹³C-labeled fatty acid, followed by its conversion to the CoA thioester.
Step 1: Synthesis of ¹³C-12-Methyltridecanoic Acid
A plausible synthetic route involves the use of a Grignard reagent and a ¹³C-labeled ketone.
-
Preparation of the Grignard Reagent: 1-Bromoundecane is reacted with magnesium turnings in anhydrous diethyl ether to form undecylmagnesium bromide.
-
Grignard Reaction: The Grignard reagent is then reacted with ¹³C-labeled acetone (B3395972) (specifically, acetone-2-¹³C) to introduce the labeled methyl group at the 12-position.
-
Hydrolysis and Oxidation: The resulting tertiary alcohol is hydrolyzed and then oxidized to the corresponding carboxylic acid, yielding ¹³C-12-methyltridecanoic acid.
Step 2: Conversion to ¹³C-12-Methyltridecanoyl-CoA
The conversion of the fatty acid to its CoA derivative can be achieved enzymatically.[2]
-
Reaction Mixture: A reaction mixture is prepared containing ¹³C-12-methyltridecanoic acid, Coenzyme A, ATP, and acyl-CoA synthetase in a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Incubation: The mixture is incubated at 37°C to allow for the enzymatic ligation of the fatty acid to CoA.
-
Purification: The resulting ¹³C-12-methyltridecanoyl-CoA is purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
Characterization by Mass Spectrometry
-
Sample Preparation: The synthesized ¹³C-12-methyltridecanoyl-CoA and the commercial heptadecanoyl-CoA are diluted in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid.
-
LC-MS/MS Analysis: The samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient of water and acetonitrile, both containing formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode. A full scan is acquired to determine the precursor ion masses. Product ion scans (MS/MS) are then performed on the precursor ions to observe the fragmentation patterns. A characteristic neutral loss of 507 Da is indicative of the fragmentation of the CoA moiety.[3][4]
-
Characterization by NMR Spectroscopy
-
Sample Preparation: The acyl-CoA standards are dissolved in a deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O.
-
NMR Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
¹H-NMR: The one-dimensional proton spectrum will show characteristic signals for the methyl, methylene, and methine protons. The ¹³C-labeling in the this compound will result in a doublet for the methyl protons due to ¹H-¹³C coupling.
-
¹³C-NMR: The carbon spectrum will show signals for all carbon atoms in the molecule. The signal for the ¹³C-labeled methyl group will be significantly enhanced.
-
Visualizations
References
Differentiating the Biological Effects of Branched-Chain vs. Straight-Chain Fatty Acyl-CoAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic and signaling roles of fatty acids are increasingly recognized as critical determinants of cellular function and fate. While straight-chain fatty acids (SCFAs) have long been studied for their roles in energy metabolism and signaling, the distinct biological effects of branched-chain fatty acids (BCFAs) are emerging as a key area of interest in metabolic diseases and drug development. This guide provides an objective comparison of the biological effects of their activated forms, branched-chain fatty acyl-CoAs (BCFA-CoAs) and straight-chain fatty acyl-CoAs (SCFA-CoAs), supported by experimental data.
Core Differences in Metabolism and Cellular Fate
BCFA-CoAs and SCFA-CoAs are metabolized through distinct pathways, leading to different downstream biological activities. The primary metabolic difference lies in their preferred site of oxidation. While SCFA-CoAs are predominantly catabolized in the mitochondria, the methyl branches in BCFAs hinder mitochondrial β-oxidation, necessitating their initial breakdown in peroxisomes.
Quantitative Comparison of Biological Effects
The following tables summarize key quantitative data comparing the interactions and effects of BCFA-CoAs and SCFA-CoAs on critical cellular signaling components.
| Parameter | Branched-Chain Fatty Acyl-CoAs (e.g., Phytanoyl-CoA, Pristanoyl-CoA) | Straight-Chain Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA) | Reference(s) |
| PPARα Binding Affinity (Kd) | ~11 nM | Variable, generally weaker for saturated forms unless very long-chain. | [1] |
| AMPK Activation | Indirectly through metabolic intermediates | Direct allosteric activation of β1-containing isoforms.[2] | [2][3] |
| mTORC1 Signaling | Can activate mTORC1 signaling.[4] | Generally, long-chain SCFA-CoAs are not direct activators; effects are context-dependent. | [4] |
| Gene Target | Effect of BCFA-CoA Treatment | Effect of SCFA-CoA Treatment | Reference(s) |
| FASN (Fatty Acid Synthase) | Decreased expression (iso-BCFA).[5] | Increased expression in some contexts. | [5] |
| SREBP1 (Sterol Regulatory Element-Binding Protein 1) | Decreased expression (iso-BCFA).[5] | Can be activated, leading to increased lipogenesis. | [5] |
| IL-6 (Interleukin 6) | Decreased expression (iso-BCFA).[5] | Can have pro-inflammatory effects depending on the specific fatty acid and cellular context. | [5] |
| COX-2 (Cyclooxygenase 2) | Decreased expression (iso-BCFA).[5] | Can be induced, leading to inflammation. | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the differential engagement of key signaling pathways by BCFA-CoAs and SCFA-CoAs.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: PPARα Ligand Binding Assay (Fluorescence Quenching)
This protocol is adapted from the methodology described by Hostetler et al. (2006) to determine the binding affinity of fatty acyl-CoAs to PPARα.[1]
Objective: To quantify the dissociation constant (Kd) of BCFA-CoAs and SCFA-CoAs for the PPARα ligand-binding domain (LBD).
Materials:
-
Purified recombinant PPARα-LBD
-
BCFA-CoAs and SCFA-CoAs of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the PPARα-LBD in the assay buffer.
-
Prepare serial dilutions of the fatty acyl-CoA ligands in the assay buffer.
-
In a quartz cuvette, add the PPARα-LBD solution to a final concentration of approximately 1 µM.
-
Measure the intrinsic tryptophan fluorescence of the PPARα-LBD (Excitation: ~295 nm, Emission: ~340 nm).
-
Titrate the PPARα-LBD solution with increasing concentrations of the fatty acyl-CoA ligand, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity after each addition.
-
The quenching of the intrinsic fluorescence upon ligand binding is used to calculate the dissociation constant (Kd) by fitting the data to a one-site binding model.
Protocol 2: Cellular PPARα Reporter Assay
This protocol describes a cell-based assay to measure the functional activation of PPARα by different fatty acyl-CoAs.
Objective: To compare the ability of BCFA-CoAs and SCFA-CoAs to activate PPARα-mediated gene transcription in a cellular context.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vector for human PPARα
-
Reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
BCFA-CoAs and SCFA-CoAs (or their corresponding fatty acids, which will be intracellularly converted to their CoA esters)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the hepatoma cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fatty acids corresponding to the BCFA-CoAs and SCFA-CoAs of interest for 24 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Calculate the fold activation relative to the vehicle control for each treatment condition.
Protocol 3: Differential Gene Expression Analysis by RNA-Sequencing
This protocol outlines a general workflow for comparing the transcriptomic changes induced by BCFA-CoAs versus SCFA-CoAs in cultured cells.
Objective: To identify genes and pathways that are differentially regulated by BCFA-CoAs and SCFA-CoAs.
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line (e.g., human visceral adipocytes) to the desired confluency. Treat the cells in biological triplicates with a BCFA, a SCFA, and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit, ensuring high purity and integrity.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA enrichment, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the treatment groups.
-
Pathway Analysis: Perform functional enrichment analysis on the lists of differentially expressed genes to identify the biological pathways that are most affected.
-
Conclusion
The available evidence clearly indicates that branched-chain and straight-chain fatty acyl-CoAs exert distinct biological effects, largely driven by their differential metabolism and their ability to selectively activate key metabolic and inflammatory signaling pathways. BCFA-CoAs are potent activators of PPARα and can modulate mTORC1 signaling, leading to significant effects on lipid metabolism and inflammation. In contrast, long-chain SCFA-CoAs are direct allosteric activators of AMPK, playing a crucial role in cellular energy homeostasis. These differences highlight the potential for targeting these pathways with specific fatty acid-based therapeutics for the treatment of metabolic diseases. Further research is warranted to fully elucidate the complete spectrum of their differential effects and to translate these findings into novel therapeutic strategies.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Identity of 12-methyltridecanoyl-CoA in Complex Lipid Extracts: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of specific lipid species within complex biological matrices is paramount. This guide provides a comparative overview of methodologies for validating the identity of 12-methyltridecanoyl-CoA, a branched-chain acyl-CoA involved in lipid metabolism.
The accurate analysis of acyl-Coenzyme A (acyl-CoA) thioesters, central metabolites in fatty acid metabolism and cellular signaling, presents a significant analytical challenge due to their low abundance and structural similarity to other lipid molecules. This is particularly true for branched-chain species like this compound. Here, we compare the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with alternative and complementary techniques, providing experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
Comparative Analysis of Validation Techniques
The primary method for the identification and quantification of acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for the detection of low-abundance species in complex extracts.[3] Alternative methods, while perhaps less sensitive, can provide orthogonal validation.
| Parameter | LC-MS/MS | GC-MS (after hydrolysis & derivatization) | High-Resolution Mass Spectrometry (HRMS) |
| Specificity | Very High (based on precursor/product ion transition) | High (based on retention time and fragmentation pattern of derivative) | Very High (based on accurate mass measurement) |
| Sensitivity (LOD) | Low pg to fmol range | ng to low pg range | pg to fmol range |
| Quantitative Accuracy | High (with use of stable isotope-labeled internal standards) | Moderate to High (dependent on derivatization efficiency) | High (with appropriate internal standards) |
| Sample Preparation | Relatively straightforward extraction | More complex (hydrolysis, extraction, derivatization) | Similar to LC-MS/MS |
| Throughput | High | Moderate | High |
| Instrumentation Cost | High | Moderate | Very High |
| Primary Application | Targeted quantification and identification | Confirmatory analysis, fatty acid profiling | Untargeted analysis, formula determination |
Experimental Protocols
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a standard approach for the extraction and analysis of this compound from cultured cells or tissues.
A. Sample Preparation (Acyl-CoA Extraction)
-
Homogenization: Homogenize cell pellets or pulverized tissue in 1 ml of ice-cold 2:1 (v/v) methanol (B129727):water.
-
Internal Standard Spiking: Add an appropriate odd-chain length or stable isotope-labeled acyl-CoA internal standard (e.g., C17:0-CoA) to the homogenate.
-
Extraction: Add 1 ml of chloroform (B151607) and 1 ml of water, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 ml of methanol followed by 3 ml of water.
-
Load the aqueous (upper) phase from the liquid-liquid extraction onto the SPE cartridge.
-
Wash the cartridge with 3 ml of water, followed by 3 ml of 25% methanol in water.
-
Elute the acyl-CoAs with 2 ml of methanol containing 50 mM ammonium (B1175870) acetate (B1210297).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µl) of the initial LC mobile phase.
B. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.[4]
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. For example, 0-2 min, 2% B; 2-15 min, 2-98% B; 15-20 min, 98% B; 20.1-25 min, 2% B.
-
Flow Rate: 0.3 ml/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor-to-product ion transition for this compound would be determined by infusing a standard or by in silico prediction. The precursor ion will be the [M+H]+ adduct. A characteristic product ion results from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.
-
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis
This method validates the identity of the fatty acid moiety of the acyl-CoA.
-
Hydrolysis: Treat a portion of the lipid extract with a strong base (e.g., 1 M KOH in methanol) at 60 °C for 1 hour to hydrolyze the thioester bond, releasing the free fatty acid (12-methyltridecanoic acid).
-
Extraction: Acidify the solution and extract the free fatty acid into an organic solvent like hexane.
-
Derivatization: Convert the fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME), by incubation with a reagent such as BF3-methanol at 60 °C for 30 minutes.
-
GC-MS Analysis:
-
Column: A polar capillary column (e.g., BPX70) is suitable for FAME analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp to a high temperature (e.g., 240 °C) to separate the FAMEs.
-
MS Detection: Use electron ionization (EI) at 70 eV. The resulting mass spectrum of the 12-methyltridecanoic acid methyl ester will have a characteristic fragmentation pattern that can be compared to a reference standard or library.
-
Visualizations
Caption: Workflow for the validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Enzyme Substrate Specificity: 12-Methyltridecanoyl-CoA vs. Stearoyl-CoA
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes involved in fatty acid metabolism is crucial for elucidating biochemical pathways and for the rational design of therapeutic agents. This guide provides a comparative analysis of enzymatic activity on a branched-chain fatty acyl-CoA, 12-methyltridecanoyl-CoA, and a straight-chain fatty acyl-CoA, stearoyl-CoA. Due to a lack of direct comparative studies on a single enzyme with both substrates, this guide presents analogous data from the well-characterized metazoan fatty acid synthase (mFAS) to illustrate the kinetic differences between straight-chain and branched-chain fatty acid synthesis.
Executive Summary
Enzymes in fatty acid metabolism exhibit distinct substrate specificities that govern the types of fatty acids produced and modified within a cell. While stearoyl-CoA is a canonical substrate for a variety of enzymes such as desaturases and elongases, the metabolism of branched-chain fatty acyl-CoAs like this compound is less characterized. Evidence suggests that enzymes like certain acyl-CoA dehydrogenases and thioesterases can process branched-chain substrates, sometimes with different efficiency compared to their straight-chain counterparts.[1][2]
This guide leverages kinetic data from studies on metazoan fatty acid synthase (mFAS) acting on the branched-chain extender unit methylmalonyl-CoA versus the straight-chain extender malonyl-CoA to provide a quantitative comparison. The data reveals a significantly lower turnover number for the synthesis of branched-chain fatty acids, indicating that the enzyme's ketoacyl synthase domain has a lower efficiency for branched substrates.[3][4][5] This suggests that enzymes interacting with the acyl chain, such as desaturases and elongases, would likely also exhibit reduced activity with this compound compared to the linear stearoyl-CoA.
Quantitative Data Comparison
The following table summarizes the kinetic parameters of metazoan fatty acid synthase (mFAS) with a branched-chain extender (methylmalonyl-CoA) compared to the canonical straight-chain extender (malonyl-CoA). This serves as an illustrative proxy for the expected differences in enzyme efficiency between a branched-chain substrate like this compound and a straight-chain substrate like stearoyl-CoA.
| Substrate Group | Enzyme Domain | Apparent kcat (s⁻¹) | Fold Difference |
| Straight-Chain Synthesis | mFAS (with malonyl-CoA) | 1.7 | ~170x higher |
| Branched-Chain Synthesis | mFAS (with methylmalonyl-CoA) | 0.01 | Reference |
Data adapted from kinetic studies on metazoan fatty acid synthase.[5] The turnover number (kcat) for branched-chain fatty acid synthesis is approximately 170 times lower than that for straight-chain fatty acid synthesis, highlighting a significant preference for the linear substrate.[5]
Experimental Protocols
The determination of kinetic parameters for fatty acid synthases often employs an NADPH consumption assay. This method monitors the decrease in NADPH concentration, which is consumed during the fatty acid synthesis cycle.
NADPH Consumption Assay for Fatty Acid Synthase Activity
Objective: To determine the kinetic parameters (kcat) of fatty acid synthase with different extender substrates (e.g., malonyl-CoA vs. methylmalonyl-CoA).
Materials:
-
Purified metazoan fatty acid synthase (mFAS)
-
Acetyl-CoA (starter unit)
-
Malonyl-CoA or Methylmalonyl-CoA (extender units)
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, acetyl-CoA, and NADPH.
-
Initiate the reaction by adding the extender substrate (malonyl-CoA or methylmalonyl-CoA).
-
Immediately after adding the extender, add the purified mFAS to the cuvette to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at this wavelength.
-
The rate of NADPH consumption is calculated using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).
-
The turnover number (kcat) is determined by dividing the initial reaction velocity by the enzyme concentration.
-
Repeat the assay with varying concentrations of the extender substrate to determine other kinetic parameters such as Km.
This protocol is based on methodologies described for characterizing the kinetic parameters of mFAS-catalyzed branched-chain fatty acid synthesis.[3][4][5]
Visualizations
Metabolic Pathway: Straight-Chain vs. Branched-Chain Fatty Acid Synthesis
Caption: Biosynthetic pathways for straight-chain and branched-chain fatty acids.
Experimental Workflow: NADPH Consumption Assay
Caption: Workflow for the NADPH consumption assay to measure enzyme kinetics.
References
- 1. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for 12-methyltridecanoyl-CoA.
For researchers, scientists, and drug development professionals working with 12-methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, efficient and reliable extraction from biological matrices is a critical first step for accurate quantification and downstream analysis. The choice of extraction method can significantly impact the yield, purity, and ultimately, the integrity of experimental results. This guide provides a head-to-head comparison of the two most common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Extraction Methods
The selection of an optimal extraction method hinges on a balance of recovery, purity, and practicality. Below is a summary of quantitative data compiled from studies on long-chain acyl-CoA extraction, which is applicable to this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Key Considerations |
| Recovery Rate | 70-90%[1] | Generally lower and more variable than SPE | Higher recovery with SPE ensures a more accurate representation of the analyte's concentration. |
| Purity of Extract | High; effectively removes interfering substances | Lower; prone to contamination from other lipids and matrix components | Cleaner extracts from SPE reduce matrix effects in downstream LC-MS/MS analysis. |
| Reproducibility | High; automated systems offer excellent consistency | Moderate to low; operator-dependent and sensitive to experimental conditions | SPE provides more reliable and repeatable results, crucial for comparative studies. |
| Solvent Consumption | Low to moderate | High | LLE's reliance on large volumes of organic solvents raises cost and environmental concerns. |
| Time & Labor | Can be automated for high-throughput processing | Generally more time-consuming and labor-intensive | Automation options for SPE make it suitable for larger sample sets. |
| Potential for Contamination | Possible leaching of plasticizers from cartridges[2] | Risk of incomplete phase separation and emulsion formation | Both methods require careful execution and high-purity reagents to minimize contamination. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections provide step-by-step protocols for both Solid-Phase Extraction and Liquid-Liquid Extraction of this compound from tissue samples.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a modified method for long-chain acyl-CoA extraction with high recovery.[1]
Materials:
-
C18 SPE cartridges
-
Homogenization buffer (100 mM KH2PO4, pH 4.9)
-
2-propanol
-
Acetonitrile (B52724) (ACN)
-
Elution solvent (2-propanol)
-
HPLC solvent A (75 mM KH2PO4, pH 4.9)
-
HPLC solvent B (ACN with 600 mM glacial acetic acid)
-
Centrifuge
-
Vacuum manifold for SPE
Procedure:
-
Sample Homogenization:
-
Homogenize tissue samples in a glass homogenizer with ice-cold KH2PO4 buffer.
-
Add 2-propanol and homogenize again.
-
-
Extraction:
-
Extract acyl-CoAs from the homogenate with acetonitrile (ACN).
-
Centrifuge to pellet the precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing methanol (B129727) followed by equilibration with HPLC solvent A.
-
-
Sample Loading:
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with HPLC solvent A to remove unbound contaminants.
-
-
Elution:
-
Elute the bound acyl-CoAs with 2-propanol.
-
-
Concentration and Analysis:
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute the sample in HPLC solvent A for analysis by LC-MS/MS.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a common method for the extraction of lipids, including long-chain acyl-CoAs.
Materials:
-
Methanol
-
Deionized water
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Sample Homogenization:
-
Homogenize the tissue sample in a mixture of chloroform and methanol (2:1, v/v).
-
-
Phase Separation:
-
Add deionized water to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Extraction:
-
Carefully collect the lower organic phase, which contains the lipids including this compound.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Mandatory Visualization
To better illustrate the experimental workflows and the metabolic context of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Solid-Phase Extraction of this compound.
Caption: Workflow for the Liquid-Liquid Extraction of this compound.
Caption: Metabolic pathway of branched-chain fatty acids leading to this compound.
Conclusion
Based on the available data, Solid-Phase Extraction (SPE) emerges as the superior method for the extraction of this compound and other long-chain acyl-CoAs. Its higher recovery rates, enhanced purity of extracts, and amenability to automation make it the recommended choice for researchers seeking accurate and reproducible results. While Liquid-Liquid Extraction (LLE) is a feasible alternative, it is generally more labor-intensive and yields extracts with a higher potential for interfering contaminants. The choice between these methods will ultimately depend on the specific requirements of the study, available resources, and the desired level of data quality.
References
Confirming the structure of biosynthetic 12-methyltridecanoyl-CoA using authentic standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the structure of biosynthetically produced 12-methyltridecanoyl-CoA against an authentic standard. The following sections detail the necessary experimental protocols, data presentation, and logical workflows to ensure accurate structural elucidation.
Introduction
This compound is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. Accurate structural confirmation of this molecule produced through biosynthetic routes is critical for its study and potential therapeutic applications. This is achieved by comparing its physicochemical properties with a synthetically derived, high-purity authentic standard. The primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocols
Detailed methodologies for the key comparative experiments are outlined below.
Synthesis of Authentic this compound Standard
An authentic standard of this compound can be synthesized from commercially available 12-methyltridecanoic acid. The synthesis involves the activation of the carboxylic acid to a reactive derivative, followed by coupling with coenzyme A.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the structural analysis of fatty acids. To make the fatty acyl-CoA amenable to GC analysis, it must first be hydrolyzed to the free fatty acid and then derivatized to a volatile ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME).
Protocol for FAME Preparation and GC-MS Analysis:
-
Hydrolysis: The biosynthetic and authentic this compound samples are hydrolyzed to their corresponding free fatty acids using a mild base, such as 0.5 M methanolic NaOH, followed by acidification.
-
Esterification: The resulting 12-methyltridecanoic acid is then esterified, for example, by heating with BF3-methanol, to produce methyl 12-methyltridecanoate.
-
Extraction: The FAME is extracted into an organic solvent like hexane.
-
GC-MS Analysis: The extracted sample is injected into a GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS allows for the direct analysis of the intact acyl-CoA molecule, providing molecular weight information and characteristic fragmentation patterns.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Dilute the biosynthetic and authentic this compound samples in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of two solvents, for example, solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Product ion scan of the precursor ion corresponding to this compound. A characteristic neutral loss of 507 Da is often observed for fatty acyl-CoAs.[1]
-
Collision Energy: Optimized to produce informative fragment ions.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure determination.
Protocol for NMR Analysis:
-
Sample Preparation: The this compound samples are lyophilized and dissolved in a suitable deuterated solvent, such as D₂O or a mixture of deuterated organic solvents.
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Used to establish correlations between protons and carbons and to fully assign the structure.
-
-
Data Presentation for Comparison
Quantitative data from the comparative analyses should be summarized in clear and concise tables.
Table 1: GC-MS Data for Methyl 12-methyltridecanoate
| Property | Biosynthetic Sample | Authentic Standard |
| Retention Time (min) | Insert Value | Insert Value |
| Major Fragment Ions (m/z) and Relative Intensities | Insert Values | 74 (100%), 55 (26.2%), 75 (16.6%), 143 (15.8%), 69 (13.1%)[2] |
Table 2: LC-MS/MS Data for this compound
| Property | Biosynthetic Sample | Authentic Standard |
| Retention Time (min) | Insert Value | Insert Value |
| Precursor Ion (m/z) | Insert Value | Insert Value |
| Major Product Ions (m/z) | Insert Values | Insert Values |
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Biosynthetic Sample (ppm) | Authentic Standard (ppm) |
| CH₃ (terminal) | ~0.8-0.9 | Insert Value | Insert Value |
| (CH₂)n | ~1.2-1.4 | Insert Value | Insert Value |
| CH₂ adjacent to C=O | ~2.2-2.4 | Insert Value | Insert Value |
| CH₂ adjacent to S-CoA | ~2.8-3.0 | Insert Value | Insert Value |
| Ribose and Adenine Protons | Various | Insert Values | Insert Values |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Biosynthetic Sample (ppm) | Authentic Standard (ppm) |
| CH₃ (terminal) | ~14 | Insert Value | Insert Value |
| (CH₂)n | ~22-34 | Insert Values | Insert Values |
| CH₂ adjacent to C=O | ~40-45 | Insert Value | Insert Value |
| C=O | ~200 | Insert Value | Insert Value |
| Ribose and Adenine Carbons | Various | Insert Values | Insert Values |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Experimental workflow for structural confirmation.
Caption: Generalized biosynthetic pathway.
Conclusion
By systematically applying the described analytical methodologies and comparing the data obtained from the biosynthetic product with that of an authentic standard, a high degree of confidence in the structural identity of this compound can be achieved. The combination of chromatographic retention times, mass spectrometric fragmentation patterns, and NMR spectral data provides a robust and definitive confirmation of the molecule's structure.
References
Safety Operating Guide
Essential Safety & Disposal Procedures for 12-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the proper handling and disposal of 12-methyltridecanoyl-CoA. The following procedures are based on the general understanding of acyl-CoA compounds and established best practices for laboratory chemical waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guidance. However, an SDS for a similar compound, Methyl 12-methyltridecanoate, classifies it as not hazardous.[1] Furthermore, a safety data sheet for a Sigma-Aldrich product, while not definitively identified as this compound, also states it is not a hazardous substance or mixture.[2] Based on this information, this compound is treated as a non-hazardous biochemical for the purpose of these disposal recommendations. It is imperative to consult your institution's specific safety protocols and the product's SDS if available.
Immediate Safety Precautions
While this compound is not classified as hazardous, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of any dust or aerosols. In case of spills, prevent the substance from entering drains.[2]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.
-
Disposal of this compound and Associated Waste
The primary principle for the disposal of non-hazardous laboratory chemicals is to prevent environmental contamination and ensure the safety of all personnel.
Step-by-Step Disposal Procedure:
-
Decontamination (if applicable): If the this compound has been used in biological experiments, decontaminate any materials it has come into contact with (e.g., pipette tips, microfuge tubes) according to your laboratory's standard procedures for biohazardous waste.
-
Waste Segregation:
-
Solid Waste: Dispose of uncontaminated solid this compound as non-hazardous laboratory waste. This can typically be placed in the regular laboratory trash.
-
Liquid Waste (Aqueous Solutions): Small quantities of aqueous solutions containing this compound can generally be disposed of down the sanitary sewer, followed by flushing with a large volume of water. Always check with your institution's Environmental Health and Safety (EHS) office for local regulations.
-
Contaminated Labware: Disposable labware (e.g., plastic tubes, pipette tips) that has come into contact with this compound should be disposed of in the appropriate solid waste stream. Non-disposable glassware should be washed with a suitable laboratory detergent.
-
-
Packaging: For solid waste disposal, ensure it is securely contained to prevent aerosolization.
-
Labeling: Clearly label all waste containers with their contents.
Experimental Protocols
A specific, detailed experimental protocol for this compound was not identified in the available literature. However, the analysis of long-chain acyl-CoAs is commonly performed using High-Performance Liquid Chromatography (HPLC). While a specific protocol for this compound is not available, a general method for tissue long-chain acyl-CoA extraction and analysis has been described. This involves homogenization of tissue, extraction with acetonitrile, purification using a solid-phase column, and subsequent analysis by HPLC.
Quantitative Data
No specific quantitative data for this compound was found to be summarized.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Essential Safety and Operational Guidance for Handling 12-Methyltridecanoyl-CoA
For Research Use Only. Not for use in diagnostic procedures.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific hazard classifications for 12-methyltridecanoyl-CoA are not established, similar long-chain fatty acids and their derivatives can pose risks such as skin and eye irritation. Prudent laboratory practice dictates treating substances with unknown toxicity as potentially hazardous.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Personal Protective Equipment Summary:
A summary of the recommended personal protective equipment is provided in the table below.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against potential splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if aerosols may be generated outside of a fume hood. | Minimizes inhalation of airborne particles. |
Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid material to prevent contamination and exposure.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.
First Aid Measures
In the event of exposure, follow these first-aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean: Clean the spill area with a suitable detergent and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of down the drain or into the environment.
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow and Safety Diagram
The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
